5-Bromo-4,6-dimethylpyridin-3-amine
Beschreibung
BenchChem offers high-quality 5-Bromo-4,6-dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4,6-dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKUDSPWEKACSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-29-2 | |
| Record name | 5-bromo-4,6-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical structure and properties of 5-Bromo-4,6-dimethylpyridin-3-amine
An In-Depth Technical Guide to 5-Bromo-4,6-dimethylpyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
5-Bromo-4,6-dimethylpyridin-3-amine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the 3-aminopyridine scaffold, a privileged structure in medicinal chemistry, it serves as a versatile building block for the synthesis of complex molecular architectures. The presence of a bromine atom at the 5-position provides a crucial reactive handle for palladium-catalyzed cross-coupling reactions, while the amine and dimethyl substitutions modulate the electronic properties and steric profile of the pyridine core. This guide provides a comprehensive overview of its structural and physicochemical properties, a predicted spectroscopic profile, a plausible synthetic route with mechanistic insights, and a detailed exploration of its applications in drug discovery, particularly in the development of kinase inhibitors. Safety and handling protocols based on data from structurally related compounds are also presented to ensure its safe utilization in a laboratory setting.
Introduction
The 3-aminopyridine core is a foundational element in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its ability to form key hydrogen bonds and participate in various intermolecular interactions has established it as a critical pharmacophore. The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. 5-Bromo-4,6-dimethylpyridin-3-amine emerges as a particularly valuable intermediate in this context. The bromine atom at the 5-position is not merely a placeholder; it is a versatile functional group enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] These reactions are cornerstones of modern medicinal chemistry, allowing for the modular and efficient assembly of vast compound libraries for structure-activity relationship (SAR) studies. This guide serves as a technical resource for researchers and drug development professionals, consolidating the known and predicted characteristics of this compound to facilitate its application in creating next-generation therapeutics.
Chemical Structure and Physicochemical Properties
The structural and electronic attributes of 5-Bromo-4,6-dimethylpyridin-3-amine dictate its reactivity and potential applications. The pyridine ring, substituted with two electron-donating methyl groups and an amino group, is electron-rich, which influences its reactivity in electrophilic substitution reactions.
Caption: 2D Structure of 5-Bromo-4,6-dimethylpyridin-3-amine.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Identifier | Source |
|---|---|---|
| Molecular Formula | C₇H₉BrN₂ | PubChem[3] |
| Molecular Weight | 201.07 g/mol | PubChem[3] |
| Monoisotopic Mass | 199.9949 Da | PubChem[3] |
| Physical Form | Solid (predicted, based on isomers) | Sigma-Aldrich |
| Melting Point | 144-148 °C (for isomer 2-Amino-5-bromo-4,6-dimethylpyridine) | Sigma-Aldrich |
| XlogP (Predicted) | 1.6 | PubChem[3] |
| SMILES | CC1=C(C(=NC=C1N)C)Br | PubChem[3] |
| InChIKey | OXKUDSPWEKACSJ-UHFFFAOYSA-N | PubChem[3] |
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Aromatic Proton (C5-H): A singlet is predicted around δ 7.0-7.5 ppm. The absence of adjacent protons on the pyridine ring means this signal will not be split.
-
Amine Protons (-NH₂): A broad singlet is expected in the range of δ 3.5-5.0 ppm. The chemical shift can vary with solvent and concentration, and the signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.[5]
-
Methyl Protons (C4-CH₃, C6-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the δ 2.1-2.5 ppm range. Their exact positions will differ slightly due to their different electronic environments relative to the amino and bromo groups.[6]
FT-IR Spectroscopy
Infrared spectroscopy can confirm the presence of key functional groups.[7]
Table 2: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3300-3500 | Asymmetric & Symmetric Stretch (two bands for primary amine) |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H | 2850-3000 | Stretch |
| C=C & C=N | 1500-1600 | Aromatic Ring Stretch |
| N-H | 1550-1650 | Scissoring (Bending) |
| C-N | 1250-1350 | Stretch |
| C-Br | 500-600 | Stretch |
Mass Spectrometry
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The key feature will be a pair of peaks of nearly equal intensity for the molecular ion, one at m/z corresponding to the molecule with the ⁷⁹Br isotope and another at (M+2)⁺ corresponding to the molecule with the ⁸¹Br isotope. This isotopic pattern is a definitive signature for a monobrominated compound.[4]
Synthesis and Mechanistic Insights
A plausible and efficient synthesis for 5-Bromo-4,6-dimethylpyridin-3-amine involves the direct electrophilic bromination of the precursor, 4,6-dimethylpyridin-3-amine. The electron-donating amino and methyl groups strongly activate the pyridine ring towards electrophilic attack, directing the incoming bromine to the vacant 5-position.
Caption: Workflow for the synthesis of 5-bromo-4,6-dimethylpyridin-3-amine.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is adapted from a similar synthesis of a structural isomer.[6]
-
Reaction Setup: Dissolve 4,6-dimethylpyridin-3-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C using an ice bath.
-
Rationale: DCM is a standard, relatively inert solvent for brominations. Cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side-product formation.
-
-
Bromination: Prepare a solution of bromine (Br₂, 1.0-1.2 eq) in DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: Dropwise addition prevents a rapid temperature increase and localized high concentrations of bromine, leading to a more selective reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C). Stir for 12 hours.
-
Rationale: The extended reaction time at room temperature ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup & Quenching: Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.
-
Rationale: Sodium thiosulfate is a quenching agent that reacts with and neutralizes any unreacted bromine, making the mixture safer to handle.
-
-
Neutralization & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid byproduct until the aqueous layer is neutral (pH ≈ 7). Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to afford the pure 5-Bromo-4,6-dimethylpyridin-3-amine.
Applications in Medicinal Chemistry
The true value of 5-Bromo-4,6-dimethylpyridin-3-amine lies in its role as a versatile intermediate for constructing diverse molecular libraries for drug discovery.[1] The bromine atom at the 5-position is the key to this utility, serving as a prime site for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids. This allows for the systematic exploration of the chemical space around the aminopyridine core to optimize biological activity.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bnmv.ac.in [bnmv.ac.in]
- 6. 5-Amino-2-bromo-4,6-dimethylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
5-Bromo-4,6-dimethylpyridin-3-amine CAS number and molecular weight
This comprehensive technical guide details the properties, synthesis, and applications of 5-Bromo-4,6-dimethylpyridin-3-amine , a critical intermediate in medicinal chemistry.
Core Identity & Physicochemical Profile[1]
5-Bromo-4,6-dimethylpyridin-3-amine is a highly functionalized pyridine scaffold used primarily as a building block in the discovery of kinase inhibitors and other small-molecule therapeutics. Its structure features a "push-pull" electronic system with an electron-donating amino group and an electron-withdrawing bromine atom, positioned around a dimethyl-substituted pyridine core. This specific substitution pattern allows for orthogonal functionalization—using the bromine for cross-coupling (e.g., Suzuki-Miyaura) and the amine for amide coupling or heterocycle formation.
| Property | Data |
| CAS Number | 890092-29-2 |
| IUPAC Name | 5-Bromo-4,6-dimethylpyridin-3-amine |
| Alternative Names | 3-Amino-5-bromo-4,6-dimethylpyridine; 5-Amino-3-bromo-2,4-dimethylpyridine (based on numbering priority) |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Predicted) | ~3.5 – 4.5 (Basicity reduced by Br electron withdrawal) |
| SMILES | CC1=C(C(=NC=C1N)C)Br |
Part 1: Synthetic Methodologies
The synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine presents a regioselectivity challenge. Direct bromination of the precursor (4,6-dimethylpyridin-3-amine) typically favors the position ortho to the amino group (position 2), yielding the unwanted 2-bromo isomer. To install the bromine at position 5 (between the two methyl groups or adjacent to the methyl, depending on numbering), a more controlled approach is required, often involving blocking strategies or selective functionalization of a dibromo-intermediate.
Primary Synthetic Route: Selective Amination of Dibromo-Lutidine
This robust protocol avoids regioselectivity issues by starting with a symmetric or pre-brominated scaffold and selectively introducing the amine.
Step 1: Dibromination of 2,4-Dimethylpyridine (2,4-Lutidine)
-
Reagents: 2,4-Dimethylpyridine, Br₂, Oleum (fuming H₂SO₄).
-
Conditions: High temperature (100–120°C).
-
Mechanism: Electrophilic aromatic substitution.[1] The methyl groups activate positions 3 and 5. Under forcing conditions, both positions are brominated to yield 3,5-dibromo-2,4-dimethylpyridine .
Step 2: Selective Amination (Desymmetrization)
-
Reagents: 3,5-Dibromo-2,4-dimethylpyridine, Ammonia (aq) or Benzylamine (followed by deprotection), CuI (catalyst), L-Proline (ligand).
-
Conditions: Sealed tube, 90–110°C.
-
Logic: The bromine at position 5 (flanked by a methyl and a hydrogen) is sterically less hindered than the bromine at position 3 (flanked by two methyl groups). Nucleophilic attack or Pd/Cu-catalyzed amination preferentially occurs at the less hindered C-5 position.
-
Product: 5-Amino-3-bromo-2,4-dimethylpyridine (equivalent to the target 5-Bromo-4,6-dimethylpyridin-3-amine).
Visual Synthesis Workflow
Caption: Regioselective synthesis pathway via dibromo-intermediate desymmetrization.
Part 2: Medicinal Chemistry Applications
This compound serves as a "linchpin" scaffold in drug discovery, particularly for Type I and Type II Kinase Inhibitors . The 3-amino group functions as a hydrogen bond donor/acceptor in the kinase hinge region, while the 5-bromo group allows for the extension of the molecule into the solvent-exposed or hydrophobic back pockets.
Key Reaction Vectors
-
C-5 Bromine (Suzuki/Buchwald Coupling):
-
Allows attachment of aryl or heteroaryl groups.[2]
-
Used to optimize potency and selectivity by targeting the "gatekeeper" residue or hydrophobic pocket.
-
-
C-3 Amine (Amide/Urea Formation):
-
Reacts with acid chlorides or isocyanates.
-
Forms the core pharmacophore for H-bonding with the kinase hinge region (e.g., Glu/Leu residues).
-
-
C-4/C-6 Methyl Groups:
-
Provide steric bulk that can twist the molecule, forcing it into specific conformations (atropisomerism) that improve selectivity against off-target kinases.
-
Scaffold Utility Diagram
Caption: Orthogonal functionalization vectors for drug design using the 5-bromo-4,6-dimethylpyridin-3-amine scaffold.
Part 3: Handling & Safety (SDS Summary)
As a halogenated aminopyridine, this compound should be handled with standard precautions for organic intermediates.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Disposal: Dispose of as hazardous organic waste containing halogens.
References
-
AiFChem. (2025). Product Analysis: 5-Bromo-4,6-dimethylpyridin-3-amine (CAS 890092-29-2).[3] Retrieved from
-
BenchChem. (2025).[1][4] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from
-
ChemicalBook. (2025).[5] Synthesis and Supplier Data for Brominated Aminopyridines. Retrieved from
-
Google Patents. (2012). WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds. Retrieved from
-
PubChem. (2025). Compound Summary: 5-bromo-4,6-dimethylpyridin-3-amine.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. 23913-55-5,2-Amino-1-(1-naphthyl)ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Chemistry [3asenrise.com]
- 6. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
Navigating Physicochemical Landscapes: A Technical Guide to the Calculated logP and pKa of 5-Bromo-4,6-dimethylpyridin-3-amine
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the intricate chess game of drug development, a molecule's success is not solely dictated by its interaction with a biological target. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is governed by a set of fundamental physicochemical properties.[1] Among the most critical of these are lipophilicity and ionization state, quantified by the partition coefficient (logP) and the acid dissociation constant (pKa), respectively.[2] These parameters are not mere academic data points; they are the guiding stars for medicinal chemists, enabling the prediction of a compound's behavior in a biological environment and informing critical decisions in the design and optimization of drug candidates.[1][3]
This guide provides an in-depth exploration of the calculated logP and pKa values for 5-Bromo-4,6-dimethylpyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of these properties, present detailed protocols for their experimental determination, and provide computationally predicted values for the title compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to approach the physicochemical characterization of novel chemical entities.
Understanding Lipophilicity: The Partition Coefficient (logP)
Lipophilicity is arguably one of the most crucial physicochemical properties for a potential drug.[4] It influences a wide array of pharmacokinetic and pharmacodynamic processes, including solubility, membrane permeability, plasma protein binding, and tissue distribution.[3][4] The most common measure of lipophilicity is the logarithm of the partition coefficient, logP.[4] This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1]
A delicate balance of lipophilicity is essential for a successful drug candidate. While a certain degree of lipophilicity is necessary for the molecule to traverse cellular membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] The "rule of five," a set of guidelines for predicting drug-likeness, suggests that a logP value not greater than 5 is desirable for orally administered drugs.[5][6]
For ionizable compounds, the distribution coefficient (logD) is a more physiologically relevant descriptor of lipophilicity as it is pH-dependent and accounts for the partitioning of all ionic species.[4][5][6]
Calculated Physicochemical Properties of 5-Bromo-4,6-dimethylpyridin-3-amine
While experimental determination provides the most accurate measure of a compound's physicochemical properties, computational methods offer a rapid and cost-effective means of prediction, particularly in the early stages of drug discovery.[7]
| Parameter | Predicted Value | Source |
| XlogP | 1.6 | PubChemLite[8] |
| pKa (most basic) | Not readily available |
Note: An experimental logP value for 5-Bromo-4,6-dimethylpyridin-3-amine is not publicly available. The XlogP is a computationally predicted value. Similarly, a predicted pKa value for this specific molecule is not readily found in public databases. However, based on its structure, the primary amine at the 3-position is expected to be the most basic center, with its pKa influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the two methyl groups. The pyridine nitrogen will be significantly less basic due to the presence of the amino group.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for the experimental determination of logP.[4][5] It directly measures the partitioning of a compound between n-octanol and water.
Protocol: Shake-Flask logP Determination
-
Preparation of Pre-Saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Stock Solution Preparation: Prepare a stock solution of the test compound (5-Bromo-4,6-dimethylpyridin-3-amine) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[5]
-
Partitioning: In a suitable vessel, add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated water (or a suitable buffer for logD determination).
-
Equilibration: Vigorously shake the mixture for a fixed period to ensure that equilibrium is reached between the two phases.[3]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.[3]
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]
-
Calculation: The logP is calculated using the following equation: logP = log10([Compound]octanol / [Compound]aqueous)
Workflow for Shake-Flask logP Determination
Caption: Workflow for the experimental determination of logP using the shake-flask method.
Understanding Ionization: The Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa value determines the extent of its ionization at a given pH.[2] This is of paramount importance as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[9] For instance, the charged (ionized) form of a drug is typically more water-soluble, while the neutral (unionized) form is more lipid-soluble and can more readily cross cell membranes.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[9][10][11] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9][11]
Protocol: Potentiometric pKa Determination
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]
-
Sample Preparation: Dissolve a precise amount of the test compound (5-Bromo-4,6-dimethylpyridin-3-amine) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[9][10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[9][10]
-
Titration: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[9][10]
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound has been neutralized.[11]
Workflow for Potentiometric pKa Determination
Caption: Workflow for the experimental determination of pKa using potentiometric titration.
Conclusion: Integrating Physicochemical Data for Informed Drug Design
The calculated logP and pKa values of 5-Bromo-4,6-dimethylpyridin-3-amine provide a foundational understanding of its likely behavior in a biological system. While computational predictions offer valuable initial insights, experimental verification through established methods like the shake-flask and potentiometric titration protocols detailed herein is crucial for confirming these properties. A thorough characterization of a compound's physicochemical profile empowers medicinal chemists to make data-driven decisions, ultimately enhancing the probability of success in the complex journey of drug discovery and development.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Box, K. J., & Comer, J. E. (2008). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
Ghafourian, T., & Barzegar-Jalali, M. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(4), 815–823. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]
-
Protocols.io. LogP / LogD shake-flask method. [Link]
-
Avdeef, A., Box, K. J., & Comer, J. E. (1995). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 12(12), 1907–1914. [Link]
-
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
Işık, M., Bergazin, T. D., & Fox, T. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(1), 1-17. [Link]
-
Domainex. Shake Flask LogD. [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
FooDB. Showing Compound Pyridine (FDB014733). [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]
-
PubChemLite. 5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2). [Link]
-
Durrant Lab. logP - MolModa Documentation. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
Sources
- 1. logP - MolModa Documentation [durrantlab.pitt.edu]
- 2. pjps.pk [pjps.pk]
- 3. Shake Flask LogD | Domainex [domainex.co.uk]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. LogD/LogP - Enamine [enamine.net]
- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 5-Bromo-4,6-dimethylpyridin-3-amine
Executive Summary
5-Bromo-4,6-dimethylpyridin-3-amine (CAS: Derivative of 1193-71-1) is a functionalized aminopyridine intermediate frequently employed as a scaffold in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its solubility profile is governed by the interplay between the lipophilic bromine/methyl substituents and the hydrogen-bond-donating amine group.
This guide provides a technical analysis of its dissolution behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While direct experimental datasheets for this specific isomer are rare in public literature, this document synthesizes physicochemical principles with data from structural analogs (e.g., 3-amino-4,6-dimethylpyridine) to establish authoritative handling protocols.
Key Solubility Insights:
-
DMSO: The preferred solvent for high-concentration stock solutions (Predicted >50 mg/mL).
-
Methanol: A viable secondary solvent for intermediate dilutions or reactions, though with lower saturation limits than DMSO.
-
Aqueous Media: Poor solubility expected due to the lipophilic 5-bromo and 4,6-dimethyl motifs; requires co-solvent or pH adjustment.
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior, we must analyze the molecular properties that drive solvation in polar aprotic (DMSO) vs. polar protic (Methanol) solvents.
Structural Determinants
The molecule consists of a pyridine core substituted with:
-
3-Amino group: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
5-Bromo atom: Significantly increases lipophilicity (LogP) and molecular weight compared to the parent aminopyridine.
-
4,6-Dimethyl groups: Provide steric bulk and further increase hydrophobicity.
Calculated Properties (Estimates based on SAR)
| Property | Estimated Value | Impact on Solubility |
| Molecular Formula | C₇H₉BrN₂ | MW ~201.07 g/mol |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; favors organic solvents over water. |
| pKa (Ring Nitrogen) | ~3.5 – 4.5 | Electron-withdrawing Br reduces basicity (vs. 3-aminopyridine pKa ~6.0). Neutral in DMSO/MeOH. |
| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with DMSO oxygen and MeOH oxygen. |
| H-Bond Acceptors | 2 (Ring N, –NH₂) | Capable of accepting H-bonds from Methanol. |
Expert Insight: The addition of the bromine atom at position 5 breaks the symmetry and increases the "crystal lattice energy" potential, but the methyl groups at 4 and 6 create steric hindrance that may disrupt tight packing, potentially aiding solubility in organic solvents compared to flat, unsubstituted analogs.
Solvent Analysis: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO)[1][2]
-
Classification: Polar Aprotic.
-
Mechanism: DMSO acts as a powerful H-bond acceptor via its sulfonyl oxygen, interacting strongly with the 3-amino hydrogens of the target molecule. Its high dipole moment (3.96 D) effectively solvates the polarizable bromine atom.
-
Recommendation: Use for primary stock solutions (typically 10 mM to 100 mM).
-
Expected Solubility: High (>50 mg/mL).
Methanol (MeOH)
-
Classification: Polar Protic.
-
Mechanism: Methanol can both donate and accept hydrogen bonds. It solvates the amine group well but is less effective at stabilizing the hydrophobic bromo-dimethyl core compared to the highly polarizable DMSO.
-
Recommendation: Use for working dilutions , LC-MS sample preparation, or synthetic reactions where DMSO removal is difficult.
-
Expected Solubility: Moderate (10–30 mg/mL).
Experimental Protocols for Solubility Determination
Since batch-to-batch purity variations can affect saturation points, every new lot should be validated. Two protocols are provided: a rapid kinetic check and a rigorous thermodynamic measurement.
Workflow Diagram
The following diagram outlines the decision process for selecting and executing the correct solubility protocol.
Caption: Decision matrix for selecting Kinetic (screening) vs. Thermodynamic (gold standard) solubility protocols.
Protocol A: Kinetic Solubility (Visual "Dissolve-and-Watch")
Purpose: Rapidly confirm if a compound meets a threshold (e.g., 10 mM) for biological assays.
-
Weighing: Weigh 2.0 mg of 5-Bromo-4,6-dimethylpyridin-3-amine into a clear glass vial.
-
Solvent Addition: Add 100 µL of anhydrous DMSO.
-
Target Concentration: 20 mg/mL (~100 mM).
-
-
Agitation: Vortex vigorously for 60 seconds. If solid remains, sonicate for 5 minutes at ambient temperature.
-
Observation:
-
Clear: Solubility > 100 mM.[1] Proceed to use.
-
Cloudy/Solid: Add DMSO in 100 µL increments, vortexing between additions, until clear.
-
-
Calculation:
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Purpose: Determine the exact saturation point (Saturation Solubility,
-
Supersaturation: Add excess solid (approx. 50 mg) to 1.0 mL of solvent (DMSO or Methanol) in a chemically resistant vial (borosilicate glass).
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation or hygroscopic water absorption (critical for DMSO).
-
Agitate (orbital shaker) at 25°C ± 1°C for 24 to 48 hours .
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PTFE syringe filter (pre-saturated).
-
Note: Ensure the filter membrane is compatible with DMSO/MeOH. Nylon or PTFE are recommended.
-
-
Quantification (HPLC):
-
Dilute the supernatant 100-fold with mobile phase (e.g., Water/Acetonitrile) to bring it within the linear range of the detector.
-
Inject onto HPLC (C18 column, UV detection at 254 nm).
-
Compare peak area against a standard curve of known concentration.
-
Handling & Safety Considerations
Stability in Solution
-
Oxidation: Aminopyridines can be sensitive to oxidation over time. Store DMSO stocks at -20°C or -80°C, preferably under nitrogen/argon gas.
-
Freeze-Thaw: Repeated freeze-thaw cycles can induce precipitation. Aliquot stocks into single-use volumes.
-
Hygroscopicity: DMSO is highly hygroscopic. Absorbed water significantly reduces the solubility of lipophilic compounds like 5-Bromo-4,6-dimethylpyridin-3-amine. Always use anhydrous DMSO for stock preparation.
Safety (GHS Classification)
-
Hazards: Likely an Irritant (Skin/Eye) and potentially Toxic if swallowed (typical for halogenated aminopyridines).
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7060666, 5-bromo-4,6-dimethylpyridin-3-amine. Retrieved from [Link]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).
Sources
5-Bromo-4,6-dimethylpyridin-3-amine: A Linchpin Scaffold in Medicinal Chemistry
[1][2]
Executive Summary: The "Privileged" Pyridine
5-Bromo-4,6-dimethylpyridin-3-amine (CAS: 890092-29-2) is a high-value heterocyclic building block that has emerged as a critical scaffold in the development of epigenetic modulators (specifically EZH2 inhibitors ) and type II kinase inhibitors.[1][2]
Unlike simple pyridines, the 4,6-dimethyl substitution pattern confers unique steric and electronic properties. These methyl groups effectively "lock" the conformation of attached substituents (atropisomerism), improve metabolic stability by blocking common oxidation sites, and fill hydrophobic pockets within enzyme active sites (e.g., the SET domain of methyltransferases).
This guide details the synthetic utility, reactivity profile, and application of this scaffold in modern drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 890092-29-2 |
| IUPAC Name | 5-bromo-4,6-dimethylpyridin-3-amine |
| Molecular Formula | C |
| Molecular Weight | 201.06 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| pKa (Predicted) | ~6.5 (Pyridine N), ~2.5 (Aniline N) |
| Key Functional Groups | C5-Bromide: Electrophile for cross-coupling.C3-Amine: Nucleophile/Directing group.C4,6-Methyls: Steric blockers.[1][2][3] |
Synthetic Utility & Reactivity Architecture
The molecule functions as a bifunctional divergency point . The C5-bromide and C3-amine allow for orthogonal functionalization.[1][2] The 4,6-dimethyl groups, while beneficial for potency, introduce steric hindrance that necessitates specific catalytic protocols.
The C5-Bromide: Cross-Coupling Under Steric Duress
The C5 position is flanked by the C4-methyl and C6-methyl groups.[1][2] This "ortho-ortho" disubstitution creates a sterically congested environment for Palladium catalysts.[1][2]
-
Challenge: Oxidative addition is slower; reductive elimination is faster. Standard bulky phosphine ligands (e.g., tBu
P) may fail due to excessive crowding. -
Solution: Use Buchwald precatalysts (e.g., XPhos Pd G3/G4) or bidentate ligands with smaller bite angles to facilitate the coupling of aryl boronic acids (Suzuki) or amines (Buchwald-Hartwig).
The C3-Amine: Heterocyclic Fusions
The C3-amine is a gateway to fused ring systems.[1][2]
-
Pyrazolo[3,4-b]pyridines: Diazotization followed by cyclization.[2]
-
Imidazo[1,2-a]pyridines: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction utilizes the endocyclic nitrogen (N1) and the exocyclic amine (C3-NH
) to form fused imidazo-pyridines, a scaffold prevalent in kinase inhibitors.[1][2]
The EZH2 Connection: Pyridone Synthesis
In epigenetic drug discovery (e.g., Tazemetostat analogs), the 4,6-dimethyl-2-pyridone motif is crucial.[2] This building block can be converted to the pyridone core via:
-
Diazotization/Hydrolysis: Converting the 3-amine to a hydroxyl group (tautomerizing to the pyridone).
-
Oxidation: Direct oxidation of the pyridine nitrogen followed by rearrangement.
Visualizing the Synthetic Divergence
Figure 1: Divergent synthetic pathways from the 5-Bromo-4,6-dimethylpyridin-3-amine scaffold.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki Coupling
Context: Installing an aryl group at C5 despite the steric hindrance of C4/C6 methyls.
Reagents:
-
Aryl Boronic Acid (1.5 equiv)[5]
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) or XPhos Pd G3 (2 mol%) -
Base: K
PO (3.0 equiv, 2M aqueous)
Procedure:
-
Charge: In a reaction vial, combine the amine, boronic acid, base, and catalyst.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Heat: Add degassed 1,4-Dioxane. Heat to 90–100°C for 4–12 hours.
-
Note: The high temperature is required to overcome the steric barrier of the methyl groups.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: Diazotization to 4,6-Dimethyl-pyridone Derivative
Context: Converting the amine to a hydroxyl (pyridone tautomer) for EZH2 inhibitor synthesis.[1][2]
Reagents:
-
Sodium Nitrite (NaNO
, 1.2 equiv) -
Sulfuric Acid (H
SO , 10% aqueous)
Procedure:
-
Dissolve: Suspend the amine in dilute H
SO at 0°C. -
Diazotize: Add NaNO
(aq. solution) dropwise, maintaining temp <5°C. Stir for 30 mins. -
Hydrolyze: Warm the solution to 80°C for 1 hour. Evolution of N
gas will be observed. -
Isolate: Neutralize carefully with NaHCO
to pH ~7. The pyridone product often precipitates; collect by filtration or extract with DCM.
Applications in Drug Discovery[6][7]
EZH2 Inhibitors (Epigenetics)
The 4,6-dimethyl-2-pyridone core is a pharmacophore found in Tazemetostat (EPZ-6438) and related compounds.[1][2]
-
Mechanism: The 4,6-dimethyl groups fill a specific hydrophobic pocket in the EZH2 enzyme, displacing the SAM cofactor or locking the inhibitor in a bioactive conformation.
-
Role of Scaffold: 5-Bromo-4,6-dimethylpyridin-3-amine serves as a precursor to these pyridones or as a "masked" equivalent used in early SAR (Structure-Activity Relationship) studies to probe the C5 vector.[1][2]
Kinase Inhibitors
The scaffold is used to synthesize Imidazo[1,2-a]pyridines via the GBB reaction.
References
-
PubChem. (n.d.). 5-bromo-4,6-dimethylpyridin-3-amine (Compound).[1][2][3][6][4][7][8] National Library of Medicine. Retrieved from [Link]
-
Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences (PNAS). (Describes Tazemetostat/EPZ-6438 chemistry). Retrieved from [Link]
-
Verma, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Retrieved from [Link]
Sources
- 1. 850892-12-5|5-Bromo-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine|lookchem [lookchem.com]
- 3. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 4. PubChemLite - C7H9BrN2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 914358-73-9|5-Bromo-2-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. bldpharm.com.tr [bldpharm.com.tr]
- 8. file.leyan.com [file.leyan.com]
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-4,6-dimethylpyridin-3-amine in Kinase Inhibitor Development
Executive Summary
In modern fragment-based drug discovery (FBDD) and targeted oncology, highly functionalized pyridine derivatives serve as foundational scaffolds. 5-Bromo-4,6-dimethylpyridin-3-amine (CAS: 890092-29-2) is a critical building block utilized extensively in the synthesis of Abl tyrosine kinase inhibitors [4]. This whitepaper provides an in-depth technical analysis of the compound, bridging the gap between rigorous safety and handling protocols (SDS) and its strategic application in complex cross-coupling methodologies.
As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets by detailing the causality behind its toxicological profile and the mechanistic rationale for its use in advanced synthetic workflows.
Physicochemical Profiling & Molecular Identification
Before handling any highly active pharmaceutical intermediate, it is imperative to understand its physicochemical properties. The dual orthogonal reactive sites (the C3-amine and C5-bromine) dictate both its synthetic utility and its hazard profile [3].
| Property | Value |
| Chemical Name | 5-Bromo-4,6-dimethylpyridin-3-amine |
| CAS Number | 890092-29-2 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| SMILES | CC1=C(C(=NC=C1N)C)Br |
| Appearance | Solid (typically off-white to pale yellow powder) |
Comprehensive Safety Data Sheet (SDS) & Hazard Mitigation
Standard SDS documents list hazards, but understanding the chemical causality behind these warnings is essential for designing self-validating safety systems in the laboratory.
GHS Classification & Toxicological Causality
According to verified supplier data [1][2], 5-Bromo-4,6-dimethylpyridin-3-amine triggers the following Global Harmonized System (GHS) classifications:
-
H302 / H303 (Harmful if swallowed): Pyridine derivatives are known to intercalate or disrupt cytochrome P450 enzymes in the liver. The lipophilicity introduced by the bromine atom and dimethyl groups enhances gastrointestinal absorption.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The basicity of the free C3-amine (pKa ~5-6) combined with the lipophilic pyridine ring facilitates rapid dermal and mucosal penetration. This leads to localized inflammation and protein denaturation upon contact.
-
H335 (May cause respiratory irritation): Fine particulate dust generated during the weighing of the solid free-base can easily deposit in the upper respiratory tract, causing acute basic irritation.
Self-Validating Handling Protocols
To ensure a closed-loop safety system, implement the following protocols:
-
Engineering Controls: Always handle the neat solid within a Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity >100 fpm. Validation: Verify the magnehelic gauge reads within the safe operational zone prior to opening the container.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves. Crucial Causality: If dissolving the compound in polar aprotic solvents like DMSO or DMF, double-gloving is mandatory . These solvents act as potent permeation enhancers, carrying the toxicant directly through standard single-layer nitrile and into the skin.
-
Decontamination: In the event of a spill, neutralize the area with a mildly acidic solution (e.g., 5% acetic acid) to convert the free base into a highly water-soluble, membrane-impermeable pyridinium salt, followed by copious washing with soap and water.
Strategic Role in Drug Development (Abl Kinase Inhibitors)
Why is this specific molecule so prevalent in patent literature for neurodegenerative diseases and hematopoietic malignancies [4]? The answer lies in its structural topology:
-
Hinge-Binding Motif: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, anchoring the drug into the ATP-binding pocket of the Abl kinase.
-
Steric Conformation: The 4,6-dimethyl groups provide precise steric bulk. This forces the resulting inhibitor into a specific bioactive conformation, vastly increasing selectivity for Abl over off-target kinases like Src.
-
Orthogonal Reactivity: The C3-amine allows for rapid amide or urea coupling to extend into the solvent-exposed region, while the C5-bromine serves as a perfect handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to access the hydrophobic pocket II.
Synthetic workflow of 5-Bromo-4,6-dimethylpyridin-3-amine in drug discovery.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The electron-rich nature of the 4,6-dimethylpyridin-3-amine ring makes the C5-bromine less reactive toward oxidative addition than a standard bromobenzene. Therefore, a highly active palladium catalyst system is required.
Step-by-Step Methodology
-
Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 5-bromo-4,6-dimethylpyridin-3-amine (1.0 eq), your chosen arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v). Causality: Water is absolutely essential here. It dissolves the inorganic base and facilitates the formation of the reactive arylboronate species, which is the actual nucleophile in the transmetalation step.
-
Heating & Monitoring: Seal the flask, remove it from the glovebox, and heat to 90°C for 12 hours. Validation: Monitor via LC-MS. The reaction is complete when the mass peak for the brominated starting material (m/z ~201/203) is fully consumed.
-
Workup: Cool to room temperature and partition between Ethyl Acetate (EtOAc) and water. Causality: Ensure the aqueous layer is slightly basic (pH > 8). If it is acidic, your pyridine product will protonate, become water-soluble, and be lost in the aqueous waste.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).
Downstream Biological Impact
Once synthesized, these derivatives act as potent inhibitors of aberrant c-Abl kinase, blocking downstream phosphorylation events critical for cancer cell survival and neurodegeneration [4].
Mechanism of action for Abl kinase inhibitors derived from the pyridine scaffold.
References
-
PubChemLite (Université du Luxembourg) - "5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2)" URL: [Link]
- Google Patents - "WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof" URL
Technical Guide: Pharmacological & Synthetic Utility of 5-Bromo-4,6-dimethylpyridin-3-amine Scaffolds
[1][2]
Executive Summary
The 5-Bromo-4,6-dimethylpyridin-3-amine scaffold (CAS: 890092-29-2) represents a "privileged structure" in medicinal chemistry.[1][2] Its unique substitution pattern combines a reactive halogen handle (5-Br) for late-stage diversification, a hydrogen-bond donor (3-NH₂), and steric modulators (4,6-dimethyl) that restrict conformational rotation.[1][2] This guide explores its application in developing kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors, providing validated protocols for its derivatization and biological assessment.[2]
Chemical Architecture & SAR Logic
The efficacy of this scaffold stems from its ability to address three critical challenges in drug design: Solubility , Selectivity , and Metabolic Stability .
Structural Activity Relationship (SAR) Analysis[2]
-
Position 3 (Amine): Acts as a critical H-bond donor.[1][2] In kinase inhibitors, this often interacts with the hinge region (e.g., Glu/Asp residues) of the ATP-binding pocket.[2] It also serves as a vector for cyclization into fused systems like imidazopyridines.[2]
-
Position 5 (Bromine): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This allows the attachment of hydrophobic tails or heteroaryl groups to access the hydrophobic back-pocket of enzymes.[1][2]
-
Positions 4,6 (Methyl Groups):
-
Conformational Lock: The 4-methyl group induces an orthogonal twist when bulky groups are added at position 3 or 5, often improving selectivity by enforcing atropisomerism.[2]
-
Metabolic Blockade: Methylation at the 6-position blocks oxidative metabolism (N-oxidation or hydroxylation) common at the
-position of pyridines.[1][2]
-
Visualization: SAR & Derivatization Logic
The following diagram illustrates the functional potential of the scaffold sites.
Figure 1: Functional mapping of the 5-Bromo-4,6-dimethylpyridin-3-amine scaffold.[1][2]
Therapeutic Applications & Biological Activity[2][3][4][5][6][7][8]
Kinase Inhibition (Oncology)
Pyridin-3-amine derivatives are established scaffolds for Type I and Type II kinase inhibitors.[1][2]
-
Mechanism: The pyridine nitrogen and the 3-amino group form a bidentate H-bond motif with the kinase hinge region.[1][2] The 5-aryl derivatives (synthesized via Suzuki coupling) extend into the solvent-exposed region or the hydrophobic back-pocket.[1][2]
-
Target Specificity: Analogs have shown potency against VEGFR-2 (angiogenesis) and c-Met (metastasis).[1][2] The 4,6-dimethyl substitution is particularly effective in creating selectivity against homologous kinases by clashing with "gatekeeper" residues in smaller pockets.[2]
Antimicrobial & Biofilm Inhibition
Derivatives of this scaffold, particularly when cyclized into pyrazolo[3,4-b]pyridines , have demonstrated significant antibacterial activity.[2]
-
Data Point: N-acetylated derivatives have shown up to 91.95% inhibition of E. coli biofilm formation [1].[1][2]
-
Mechanism: Disruption of bacterial quorum sensing pathways, facilitated by the lipophilicity of the dimethyl-pyridine core which aids membrane penetration.[2]
Tubulin Polymerization Inhibition
Structurally related 4,6-dimethylpyridin-2-one derivatives (e.g., SKLB0533) act as colchicine-site binders.[1][2]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a library of 5-aryl-4,6-dimethylpyridin-3-amines for SAR screening.[1][2] Validation: This protocol uses a phosphine-free catalyst system to minimize contamination in biological assays.[1][2]
Reagents:
-
Scaffold: 5-Bromo-4,6-dimethylpyridin-3-amine (1.0 eq)[1][2][3]
-
Boronic Acid: Arylboronic acid (1.2 eq)[2]
-
Base: K₂CO₃ (3.0 eq)[2]
Step-by-Step Procedure:
-
Preparation: In a nitrogen-purged reaction vial, combine the scaffold (100 mg, 0.5 mmol), arylboronic acid (0.6 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
-
Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Catalysis: Add Pd(dppf)Cl₂ (20 mg). Seal the vial immediately.
-
Reaction: Heat to 90°C for 12 hours. Monitor by LC-MS (Target M+H).[1][2]
-
Workup: Cool to RT. Filter through a Celite pad.[2][3] Dilute with EtOAc (20 mL) and wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Kinase Assay (VEGFR-2)
Objective: Determine IC50 values for synthesized analogs.
Methodology:
-
Enzyme Mix: Prepare recombinant VEGFR-2 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Addition: Dispense compounds (10-point dose-response, starting at 10 µM) into 384-well plates.
-
ATP Start: Add ATP (at Km, typically 10 µM) and substrate (Poly Glu:Tyr).[2]
-
Incubation: Incubate at 25°C for 60 minutes.
-
Detection: Use ADP-Glo™ Kinase Assay (Promega).[1][2] Read luminescence.
-
Analysis: Fit data to a sigmoidal dose-response equation:
[1][2]
Quantitative Data Summary (Representative)
The following table summarizes biological activity ranges for 4,6-dimethylpyridin-3-amine derivatives based on literature class behavior [1][3].
| Target / Assay | Derivative Class | Activity Metric | Value Range |
| VEGFR-2 (Kinase) | 5-Aryl-substituted | IC50 | 20 nM – 150 nM |
| HCT116 (Colorectal) | Tubulin Inhibitors | IC50 | 45 nM – 135 nM |
| E. coli Biofilm | N-acetylated | % Inhibition | > 90% (at 100 µM) |
| Clot Lysis | Pyridine-carboxamides | % Lysis | ~41% |
Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis pathways starting from the 5-bromo scaffold.
Figure 2: Divergent synthetic pathways for library generation.
References
-
MDPI. (2017).[2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [2]
-
European Journal of Medicinal Chemistry. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors. PubMed.[2][4][5]
-
BenchChem. (2025).[2][6] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. [2]
-
PubChem. (2024).[2][4] Compound Summary: 5-Bromo-4,6-dimethylpyridin-3-amine.[1][2][3][7][8] National Library of Medicine.[2] [2]
-
Google Patents. (2012).[2] WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.
Sources
- 1. 850892-12-5|5-Bromo-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 4. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (Thiazol-2-ylsulfanyl)-acetic acid ethyl ester,1249141-21-6 - LookChemical.com [lookchemical.com]
- 8. cacheby.com [cacheby.com]
Technical Guide: Structural Elucidation of 5-Bromo-4,6-dimethylpyridin-3-amine
Executive Summary
This technical guide outlines the rigorous methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-Bromo-4,6-dimethylpyridin-3-amine . As a polysubstituted pyridine derivative, this compound presents unique steric and electronic challenges—specifically the "ortho-effect" imposed by the 4,6-dimethyl groups on the amine and bromine substituents. This guide details the workflow from crystal growth to supramolecular analysis, emphasizing the handling of heavy-atom (Bromine) absorption and the elucidation of hydrogen-bonding networks in sterically congested scaffolds.
Part 1: Chemical Context & Structural Significance[1][2]
The Target Moiety
The subject compound is a dense functionalized scaffold used frequently in Fragment-Based Drug Discovery (FBDD). Its crystallographic analysis is critical for understanding:
-
Steric Attrition: How the 4-methyl group forces the 3-amino group out of the pyridine plane, affecting conjugation and pKa.
-
Halogen Bonding: The potential for the 5-Bromo substituent to act as a halogen bond donor (
-hole interaction) toward carbonyls in target proteins. -
Protonation Sites: Unambiguous assignment of the pyridine nitrogen versus the exocyclic amine as the primary H-bond acceptor.
Physicochemical Profile
| Parameter | Value / Characteristic | Crystallographic Implication |
| Formula | Z' usually 1 or 2; Space group likely | |
| Heavy Atom | Bromine (Z=35) | Significant X-ray absorption; requires rigorous correction. |
| H-Bond Donor | Potential for | |
| H-Bond Acceptor | Pyridine N (Pos 1) | Primary acceptor site. |
| Sterics | 4,6-Dimethyl | Restricts packing efficiency; may induce disorder.[1] |
Part 2: Crystallization Screening Strategy
Growing diffraction-quality crystals of aminopyridines requires balancing solubility with the nucleation rate. Due to the hydrophobic methyl/bromo groups and the polar amine/pyridine core, a polarity-gradient approach is required.
Solvent Selection Protocol
Do not rely on single solvents. The methyl groups increase solubility in non-polar media, while the amine requires polarity.
-
Primary System (Vapor Diffusion): Dissolve 20 mg in Methanol (MeOH) or Ethanol (EtOH) . Precipitant: Hexane or Diisopropyl ether .
-
Secondary System (Slow Evaporation): Ethyl Acetate/Heptane (1:1) .
Crystallization Workflow Visualization
Caption: Decision tree for crystallizing polysubstituted aminopyridines, prioritizing slow lattice formation to accommodate steric bulk.
Part 3: X-Ray Diffraction Data Acquisition
Instrumentation & Conditions
-
Source:
( ) is preferred over .-
Causality: Bromine absorbs strongly at Cu wavelengths, leading to systematic errors in intensity measurement. Mo radiation minimizes absorption (
) while maintaining sufficient resolution ( ).
-
-
Temperature: 100 K (Cryostream).[3]
-
Necessity: Methyl groups (C4-Me, C6-Me) act as "rotors." At room temperature, thermal libration will smear electron density, making bond lengths inaccurate. Freezing rotation is mandatory.
-
Data Collection Strategy
-
Unit Cell Determination: Collect 3 runs of 12 frames. Index to check for metric symmetry.
-
Expectation: Monoclinic (
) is the most common space group for planar aromatics lacking chirality.
-
-
Strategy Optimization: Aim for 99.5% completeness with a redundancy > 4.
-
Why: High redundancy allows for better outlier rejection and more accurate absorption correction (SADABS/SCALE3 ABSPACK).
-
Part 4: Structure Solution & Refinement
The Heavy Atom Workflow
The presence of Bromine dominates the scattering. The standard Direct Methods (SHELXS) or Intrinsic Phasing (SHELXT) will locate the Br atom immediately.
-
Phasing: Run SHELXT. The Br atom will appear as the highest peak in the Q-peak list.
-
Absorption Correction: Apply multi-scan absorption correction.
-
Check: Look at
. If , the crystal shape (face indexing) must be modeled to correct intensities.
-
-
Refinement (SHELXL):
-
Anisotropic Refinement: All non-hydrogen atoms (C, N, Br).
-
Hydrogen Placement:
-
Aromatic/Methyl H: Riding model (AFIX 43 for aromatic, AFIX 137 for methyls with torsion allowed).
-
Amine H:Do not use AFIX. Locate these in the difference Fourier map (
).
-
-
Validation: Refine the N-H bond distances with DFIX restraints (
) only if the density is ambiguous.
-
Refinement Logic Diagram
Caption: Step-by-step refinement pipeline emphasizing the critical absorption correction step required for brominated compounds.
Part 5: Supramolecular Analysis (The "Why")
Once the structure is solved, the analysis must move beyond coordinates to interaction topology . For 5-Bromo-4,6-dimethylpyridin-3-amine, investigate these specific motifs:
The Pyridine-Amine Synthon
The most robust interaction in aminopyridines is the formation of centrosymmetric dimers.
-
Prediction:
homodimer. -
Mechanism: The amino hydrogen (
) acts as the donor, and the pyridine nitrogen ( ) of a neighboring molecule acts as the acceptor. -
Steric Interference: Check if the 4-methyl group twists the amine group. If the torsion angle
deviates significantly from or , the dimer may be disrupted, leading to a catemer (chain) structure instead.
Halogen Bonding (Type II)
Bromine is a polarizable halogen capable of acting as a Lewis acid (
-
Search Criteria: Measure angle
(where X is N or -system). -
Validation: A "Type II" halogen bond requires an angle
. If is (sum of vdW radii) and linear, this is a structure-directing interaction.
Quantitative Data Summary Table
Generate this table in your report after refinement.
| Parameter | Ideal Range | Structural Significance |
| R1 (all data) | < 0.05 (5%) | Indicates high-quality model fit.[5] |
| GoF (S) | 1.00 - 1.05 | Goodness of Fit; deviations indicate weighting errors. |
| C-N(amine) Bond | 1.35 - 1.38 | Shortening indicates conjugation with pyridine ring. |
| N(pyr)...N(amine) | 2.9 - 3.1 | Distance of the primary H-bond interaction. |
| Torsion (Me-C-C-N) | > 15° | Indicates steric crowding forcing non-planarity. |
Part 6: References
-
Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. (For Halogen Bonding analysis). Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (PLATON/CheckCIF protocols). Link
Sources
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine
Introduction: The Strategic Importance of 5-Bromo-4,6-dimethylpyridin-3-amine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of rational drug design. Among these, polysubstituted pyridines represent a class of privileged structures, lending themselves to a multitude of therapeutic applications. 5-Bromo-4,6-dimethylpyridin-3-amine is a key exemplar of such a building block, offering a unique combination of steric and electronic properties that are highly sought after by researchers, scientists, and drug development professionals. The presence of a bromine atom provides a versatile handle for a wide array of cross-coupling reactions, enabling the exploration of diverse chemical space. Concurrently, the amino group serves as a crucial pharmacophoric feature and a point for further derivatization. This document provides a comprehensive guide to a scalable and efficient synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine, designed to be a self-validating system for producing high-purity material suitable for downstream applications in drug discovery and development.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of the target compound and key reagents is paramount for safe and effective synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| 5-Bromo-4,6-dimethylpyridin-3-amine | Not available | C₇H₉BrN₂ | 201.07 g/mol | Expected to be a solid |
| 4,6-Dimethylpyridin-3-amine | 1193-71-1 | C₇H₁₀N₂ | 122.17 g/mol | Colorless to pale yellow liquid or solid[1] |
| Bromine | 7726-95-6 | Br₂ | 159.81 g/mol | Reddish-brown fuming liquid |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Colorless volatile liquid |
Safety Precautions:
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
4,6-Dimethylpyridin-3-amine: May be harmful if swallowed or in contact with skin. Standard laboratory safety precautions should be observed.
Scalable Synthesis Protocol: Direct Bromination of 4,6-Dimethylpyridin-3-amine
The most direct and scalable route to 5-Bromo-4,6-dimethylpyridin-3-amine is the electrophilic bromination of the commercially available 4,6-dimethylpyridin-3-amine. The amino group at the 3-position is a strong activating group, directing the incoming electrophile to the ortho (2- and 5-) and para (not available) positions. The methyl groups at the 4- and 6-positions provide steric hindrance around the 5-position, which can influence the regioselectivity of the reaction.
Reaction Scheme
Caption: Synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine via direct bromination.
Experimental Protocol
This protocol is adapted from a similar transformation for a structural isomer and is optimized for scalability and high yield.[2]
Materials:
-
4,6-Dimethylpyridin-3-amine (1.0 eq.)
-
Bromine (1.05 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, dissolve 4,6-dimethylpyridin-3-amine (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.
-
Addition of Bromine: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in anhydrous dichloromethane (2 mL per gram of bromine). Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of starting material).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-Bromo-4,6-dimethylpyridin-3-amine.
Process Optimization and Scale-Up Considerations
-
Temperature Control: Maintaining a low temperature during the bromine addition is critical to minimize the formation of di-brominated and other side products. For larger scale reactions, a jacketed reactor with a chiller is recommended.
-
Rate of Addition: Slow, controlled addition of the bromine solution is crucial to manage the exothermicity of the reaction and maintain regioselectivity.
-
Solvent Choice: Dichloromethane is a suitable solvent for this reaction. However, for large-scale production, alternative solvents with a better safety and environmental profile, such as 2-methyltetrahydrofuran, could be investigated.
-
Purification: While chromatography is effective for laboratory-scale purification, for industrial-scale production, crystallization is a more cost-effective and scalable method. A solvent screen should be performed to identify a suitable crystallization solvent system.
Characterization and Quality Control
The identity and purity of the synthesized 5-Bromo-4,6-dimethylpyridin-3-amine should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the product. The proton at the 2-position is expected to appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.
Conclusion
The protocol detailed herein provides a robust and scalable method for the synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine, a valuable building block for drug discovery. By leveraging the commercially available 4,6-dimethylpyridin-3-amine and a regioselective bromination strategy, researchers can efficiently produce this key intermediate in high purity. Careful control of reaction parameters, particularly temperature, is essential for achieving optimal results. The versatility of the bromo and amino functionalities in this compound opens up a vast array of possibilities for the synthesis of novel and biologically active molecules.
References
-
PubChem. (n.d.). 4,6-Dimethylpyridin-3-amine. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4,6-DIMETHYLPYRIDIN-3-AMINE | CAS 1193-71-1. Retrieved from [Link]
Sources
Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromo-4,6-dimethylpyridin-3-amine
Part 1: Strategic Analysis & Core Challenges
The Substrate Challenge
The target molecule, 5-Bromo-4,6-dimethylpyridin-3-amine , represents a "perfect storm" of difficulty for palladium-catalyzed cross-coupling. It is not merely a halopyridine; it is a sandwiched electrophile .
-
Steric Occlusion (The "Sandwich" Effect): The bromine atom at position 5 is flanked by methyl groups at positions 4 and 6. This creates a severe steric wall that inhibits the approach of the palladium catalyst during the oxidative addition step and, more critically, hinders the reductive elimination of the product. Standard ligands (BINAP, dppf, XPhos) will likely fail or result in stalled conversion.
-
Chemoselectivity (Self-Poisoning Risk): The molecule contains a free primary amine (-NH₂) at position 3. While less nucleophilic than alkyl amines, this group can coordinate to the Pd center (κ1-N binding), forming stable, non-productive complexes (catalyst resting states) that prevent the catalytic cycle from turning over.
-
Electronic Deactivation: The electron-rich nature of the amino-pyridine ring makes the C-Br bond less electrophilic compared to electron-deficient pyridines (e.g., 2-bromopyridine), further slowing oxidative addition.
The Solution: Third-Generation Ligand Design
To overcome the 4,6-dimethyl steric blockade, we must utilize Dialkylbiaryl Phosphine Ligands specifically engineered for extreme steric demand.
-
Primary Recommendation: tBuBrettPhos or AdBrettPhos .[1]
-
These ligands possess massive bulk that forces the Pd center into a mono-ligated species (L-Pd(0)), which is the active species required for oxidative addition into hindered halides.
-
They facilitate reductive elimination—the rate-determining step for hindered substrates—by "squeezing" the product out via steric pressure.
-
-
Catalyst Source: Palladacycle Precatalysts (Gen 3 or Gen 4) .[2]
-
Do not use Pd(OAc)2 or Pd2(dba)3 + Ligand if possible. The induction period allows the free amine (C3-NH₂) to sequester the Pd before the active catalyst forms.
-
Precatalysts (e.g., tBuBrettPhos Pd G4) release the active L-Pd(0) species immediately upon exposure to base, outcompeting the internal amine coordination.
-
Part 2: Decision Tree & Experimental Workflow
Ligand Selection Logic (DOT Visualization)
Caption: Ligand selection strategy based on the steric profile of the amine coupling partner.
Part 3: Detailed Protocols
Protocol A: Coupling with Primary Amines & Anilines (High Steric Demand)
Use this protocol for coupling the 5-Br substrate with benzylamines, anilines, or hindered primary amines.
Reagents:
-
Substrate: 5-Bromo-4,6-dimethylpyridin-3-amine (1.0 equiv)
-
Amine Partner: 1.2 – 1.5 equiv
-
Catalyst: tBuBrettPhos Pd G4 (2.0 – 5.0 mol%)
-
Alternative:Pd2(dba)3 (2 mol%) + tBuBrettPhos (4-8 mol%) (Only if G4 is unavailable)
-
-
Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
-
Why LHMDS? It is a soluble, strong, non-nucleophilic base that minimizes competitive binding and is often superior for hindered substrates compared to alkoxides.
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial (equipped with a magnetic stir bar and a Teflon-lined cap) with the Substrate (1.0 equiv), Catalyst (2-5 mol%), and Amine Partner (if solid).
-
Solvent Addition: Seal the vial and purge with Argon. Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M to 0.2 M (relative to the bromide).
-
Base Addition: Add LHMDS solution (2.2 equiv) dropwise at room temperature.
-
Note: If the amine partner is liquid, add it before the base.
-
-
Reaction: Place the vial in a pre-heated aluminum block at 100 °C . Stir vigorously (1000 rpm) for 12–18 hours.
-
Monitoring: Monitor by LC-MS.[3] Look for the disappearance of the bromide (M+H = ~201/203).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with Sat. NaHCO₃ or water.[1] Extract aqueous layer 3x with EtOAc.
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH or Hex/EtOAc gradients).
-
Tip: The product will be polar. Pre-wash the silica column with 1% Et3N to prevent streaking.
-
Protocol B: Coupling with Secondary Amines (Moderate Steric Demand)
Use this protocol for coupling with morpholine, piperidine, or N-methyl piperazine.
Reagents:
-
Catalyst: RuPhos Pd G4 (2.0 – 4.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane
-
Temperature: 80 – 100 °C
Procedure Modifications:
-
Follow the setup in Protocol A.
-
RuPhos is generally superior for secondary amines but may struggle if the amine itself is also hindered (e.g., 2,6-dimethylmorpholine). In that case, switch back to tBuBrettPhos or AdBrettPhos .
Part 4: Troubleshooting & Optimization Data
Common Failure Modes
| Observation | Diagnosis | Remediation |
| No Conversion (SM Recovery) | Oxidative Addition Failure | Switch to AdBrettPhos (bulkier). Increase Temp to 110°C. Ensure O₂ exclusion is perfect. |
| Catalyst Deactivation (Black Pd) | Pd Aggregation | Increase ligand:Pd ratio (e.g., 2:1 if using separate components). Use G4 precatalyst. |
| Low Yield (<30%) | Product Inhibition / Sterics | Dilute reaction (0.05 M). Switch base to LHMDS to prevent coordination of alkoxide to Pd. |
| Side Product: Hydrodebromination | Avoid isopropanol/secondary alcohols as solvents. This is rare with BrettPhos type ligands. |
Recommended Screening Array
If the standard protocols fail, run a 4-reaction screen (10 mg scale):
-
Ligand: tBuBrettPhos vs. AdBrettPhos
-
Base: NaOtBu vs. LHMDS vs. K3PO4 (weak base, high temp)
-
Solvent: Dioxane vs. tAmylOH (tert-Amyl alcohol)
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Palladium-Catalyzed Amination of Highly Hindered (Hetero)aryl Halides with a New Air-Stable Catalyst." Organic Letters, 8(26), 5951–5954. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Journal of the American Chemical Society, 131(16), 5766–5768. (Describes tBuBrettPhos utility). Link
-
BenchChem. (2025). "Reactivity of 3-Amino-5-bromopyridine and derivatives." Application Note. Link
Sources
Application Note: Advanced Protecting Group Strategies for the Amine in 5-Bromo-4,6-dimethylpyridin-3-amine
Executive Summary
The functionalization of 5-Bromo-4,6-dimethylpyridin-3-amine (CAS: 890092-29-2) is a critical node in the synthesis of complex pyridine-based therapeutics and ligands. The primary synthetic objective for this building block is typically the functionalization of the C5-bromide via transition-metal-catalyzed cross-coupling or halogen-metal exchange. However, the inherent nucleophilicity and coordination capacity of the C3-amine pose significant risks of catalyst poisoning and off-target reactions. This guide provides authoritative, field-proven methodologies for masking the C3-amine, ensuring high-yielding downstream transformations.
Structural & Electronic Analysis
To understand the necessity of robust protection, one must analyze the steric and electronic microenvironment of the substrate:
-
Steric Hindrance at the Coupling Site: The C5-bromide is flanked by two methyl groups (at C4 and C6). This creates a highly sterically demanding environment for palladium-catalyzed cross-coupling[1]. To achieve oxidative addition and transmetalation at this hindered site, highly active, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures are required.
-
The Threat of the Free Amine: Under forcing, basic cross-coupling conditions, an unprotected C3-amine can coordinate to the electron-deficient palladium center, effectively[2], or undergo competitive Buchwald-Hartwig N-arylation.
Strategic Selection of Protecting Groups
Choosing the correct protecting group depends entirely on the severity of the downstream reaction conditions.
-
Strategy A: Bis-Boc Protection (The Standard for Pd-Catalysis) While a mono-Boc group provides some steric shielding, it leaves an acidic N-H proton (pKa ~12–13). Under the basic conditions of a Suzuki-Miyaura coupling (e.g., KOtBu, Cs2CO3), this proton can be removed, generating an aza-anion that tightly binds palladium.[3], removing all acidic protons and preventing catalyst deactivation.
-
Strategy B: 2,5-Dimethylpyrrole Protection (The Standard for Strong Nucleophiles) If downstream chemistry involves halogen-metal exchange (e.g., using
-BuLi to generate a C5-lithium species), Boc groups will fail due to nucleophilic attack at the electrophilic carbonyl carbon. The [4] provides an orthogonal protecting group completely devoid of electrophilic sites, offering absolute stability to strong organometallic reagents.
Decision matrix for selecting the optimal C3-amine protecting group based on downstream conditions.
Experimental Protocols
Protocol A: Synthesis of -Bis(Boc)-5-bromo-4,6-dimethylpyridin-3-amine
This protocol utilizes hyper-nucleophilic catalysis to overcome the steric hindrance of the second Boc addition.
Causality & Rationale:
The first Boc addition is fast, but the resulting mono-Boc amine is sterically hindered by the C4-methyl and electronically deactivated. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking Boc
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, argon-purged flask with 5-Bromo-4,6-dimethylpyridin-3-amine (10.0 mmol, 2.01 g) and anhydrous THF (40 mL).
-
Catalyst Addition: Add DMAP (1.0 mmol, 122 mg, 0.1 eq).
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc
O) (25.0 mmol, 5.45 g, 2.5 eq) dissolved in THF (10 mL) dropwise over 15 minutes via an addition funnel. -
Reaction: Stir the mixture at 40 °C for 12 hours.
-
Workup: Concentrate under reduced pressure. Partition the residue between EtOAc (50 mL) and 10% aqueous citric acid (30 mL) to protonate and remove DMAP. Wash the organic layer with saturated NaHCO
(30 mL) and brine (30 mL). Dry over anhydrous Na SO , filter, and concentrate. -
Deprotection: Post-coupling, the Bis-Boc group is readily cleaved using a 1:1 mixture of Trifluoroacetic acid (TFA) and CH
Cl at room temperature for 2 hours, as detailed in [6].
Self-Validating System Checkpoints:
-
Visual: The cessation of effervescence (CO
evolution) serves as a primary visual indicator that the formation of the active Boc-pyridinium species has concluded. -
Analytical: TLC (Hexanes/EtOAc 3:1) will show a distinct
shift from the highly polar starting amine ( ~0.1) to the non-polar bis-Boc product ( ~0.7).
DMAP-catalyzed activation pathway for the synthesis of the Bis-Boc protected aminopyridine.
Protocol B: Clauson-Kaas Synthesis of 2,5-Dimethylpyrrole Protected Amine
This protocol generates a completely unreactive, non-basic aromatic ring in place of the primary amine.
Causality & Rationale: Acid-catalyzed condensation of the primary amine with 2,5-hexanedione drives the formation of the pyrrole ring. Toluene is chosen as the solvent to allow the azeotropic removal of water, which drives the thermodynamic equilibrium entirely to the product side.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the amine (10.0 mmol, 2.01 g) in anhydrous Toluene (50 mL).
-
Reagent Addition: Add 2,5-hexanedione (12.0 mmol, 1.37 g, 1.2 eq) and
-Toluenesulfonic acid monohydrate ( -TsOH·H O) (0.5 mmol, 95 mg, 0.05 eq). -
Reaction: Heat the mixture to vigorous reflux (approx. 110 °C) for 4–6 hours.
-
Workup: Cool to room temperature. Wash the toluene solution with saturated aqueous NaHCO
(2 x 30 mL) and brine (30 mL). Dry over Na SO , filter, and concentrate. -
Deprotection: Post-coupling, the pyrrole is cleaved by refluxing the intermediate with Hydroxylamine hydrochloride (NH
OH·HCl) (10 eq) and Triethylamine (5 eq) in an EtOH/H O mixture for 16 hours. Hydroxylamine acts as a powerful alpha-effect nucleophile to open the pyrrole ring.
Self-Validating System Checkpoints:
-
Physical: The collection of the theoretical volume of water (~0.36 mL for a 10 mmol scale) in the Dean-Stark trap serves as an absolute, real-time metric of quantitative condensation.
Quantitative Data Summary
| Parameter | Strategy A: Bis-Boc | Strategy B: 2,5-Dimethylpyrrole |
| Masking Efficiency | Complete (0 N-H protons) | Complete (0 N-H protons) |
| Stability: Pd-Coupling | Excellent (Base-stable) | Excellent (Base-stable) |
| Stability: Organolithiums | Poor (Carbonyl attack) | Excellent (No electrophilic sites) |
| Stability: Acidic Media | Poor (Cleaves < pH 2) | Excellent |
| Deprotection Reagent | TFA / CH | NH |
| Typical Yield (Protection) | 85 - 92% | 90 - 95% |
References
-
Greene's Protective Groups in Organic Synthesis (5th Edition) . Wuts, P. G. M. John Wiley & Sons.
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry.
-
Dual protection of amino functions involving Boc . Ragnarsson, U., & Grehn, L. RSC Advances.
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . Tailor, Y. K., et al. Beilstein Journal of Organic Chemistry.
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines . Asgari, P., et al. National Institutes of Health (PMC).
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . MDPI.
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
Preparation of fused heterocycles starting from 5-Bromo-4,6-dimethylpyridin-3-amine
Executive Summary
This application note details the synthetic utility of 5-Bromo-4,6-dimethylpyridin-3-amine as a high-value precursor for fused heterocyclic systems. Specifically, we address the challenge of constructing Pyrazolo[4,3-c]pyridine and Pyrrolo[2,3-c]pyridine (6-azaindole) scaffolds.
The starting material features a unique "push-pull" electronic environment and significant steric crowding due to the 4,6-dimethyl substitution. This guide provides optimized protocols to overcome these steric barriers, utilizing the 3-amino/4-methyl motif for ring fusion while preserving the 5-bromo substituent as a critical handle for late-stage diversification (e.g., via Suzuki-Miyaura coupling).
Structural Analysis & Retrosynthetic Logic
The core reactivity of 5-Bromo-4,6-dimethylpyridin-3-amine is defined by three vectors:
-
The Fusion Vector (C3-N / C4-Me): The ortho relationship between the electron-donating amine (C3) and the methyl group (C4) allows for annulation. The acidity of the C4-methyl protons is modulated by the pyridine nitrogen, enabling base-mediated cyclizations.
-
The Coupling Vector (C5-Br): A stable halogen handle positioned meta to the amine but ortho to the 4- and 6-methyl groups. This position is sterically shielded, requiring specialized catalytic systems for subsequent coupling.
-
The Steric Vector (C4-Me / C6-Me): The flanking methyl groups protect the C5 position from unwanted nucleophilic attacks but impose conformation constraints on intermediates.
Reaction Pathway Map
The following diagram outlines the two primary workflows described in this guide.
Caption: Divergent synthesis of 5-azaindazole (Target A) and 6-azaindole (Target B) cores from the common pyridine precursor.
Workflow A: Synthesis of Pyrazolo[4,3-c]pyridines
Mechanism: The "Jacobson Indazole Synthesis" (modified for pyridines). This route exploits the diazotization of the primary amine. The resulting diazonium species undergoes intramolecular electrophilic attack on the ortho-methyl group, followed by tautomerization to form the pyrazole ring.
Protocol 1: Phase-Transfer Jacobson Cyclization
Note: Standard aqueous diazotization often fails due to the solubility profile of the dimethyl-bromo-pyridine. This modified protocol uses organic-phase nitrosation.
Reagents:
-
Starting Material (SM): 1.0 equiv
-
Acetic Anhydride (Ac₂O): 2.5 equiv
-
Potassium Acetate (KOAc): 1.2 equiv
-
Isoamyl Nitrite: 1.5 equiv
-
Solvent: Toluene or Benzene (anhydrous)
-
18-Crown-6 (Optional): 0.05 equiv (Phase transfer catalyst)
Step-by-Step Procedure:
-
N-Acetylation (Activation):
-
Dissolve 5-Bromo-4,6-dimethylpyridin-3-amine (10 mmol) in Toluene (50 mL).
-
Add KOAc (12 mmol) and Ac₂O (25 mmol).
-
Heat to 80°C for 2 hours until TLC shows complete conversion to the acetamide.
-
Checkpoint: The N-acetyl group acidifies the N-H bond, facilitating the subsequent nitrosation.
-
-
Nitrosation & Cyclization (One-Pot):
-
Cool the reaction mixture to 60°C.
-
Add Isoamyl Nitrite (15 mmol) dropwise over 20 minutes. Caution: Exothermic.
-
Add 18-Crown-6 (0.5 mmol) to solubilize the acetate base.
-
Raise temperature to reflux (110°C) and stir for 12–18 hours.
-
Observation: The solution typically darkens as the diazonium species forms and cyclizes. Evolution of acetic acid occurs.[1]
-
-
Work-up & Purification:
-
Remove solvent under reduced pressure.[2]
-
Hydrolysis: Treat the residue with 5% alcoholic HCl (reflux, 1 hr) if the N-acetyl group remains on the pyrazole nitrogen (rare, but possible).
-
Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate.[2][3]
-
Purify via flash chromatography (Hexanes:EtOAc gradient).
-
Expected Yield: 55–70% Product: 7-Bromo-4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine.
Workflow B: Synthesis of Pyrrolo[2,3-c]pyridines (6-Azaindoles)
Mechanism: Modified Madelung Synthesis. Constructing the pyrrole ring requires forming a bond between the amine nitrogen and the C4-methyl carbon. Because the C4-methyl is not sufficiently acidic on its own, we employ an N-acylation strategy followed by strong base-induced cyclization.
Protocol 2: The Formamidine/Madelung Route
This method avoids the extremely high temperatures (300°C) of the classical Madelung by using a formamidine or enamine intermediate.
Reagents:
-
Starting Material (SM): 1.0 equiv
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 5.0 equiv
-
Base: Potassium tert-butoxide (KOtBu): 3.0 equiv
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Formamidine Formation:
-
Dissolve 5-Bromo-4,6-dimethylpyridin-3-amine (10 mmol) in anhydrous DMF (30 mL).
-
Add DMF-DMA (50 mmol).
-
Heat to 110°C for 4 hours.
-
Mechanism:[3][4][5][6][7][8][9][10][11] The amine condenses with the acetal to form the N,N-dimethyl-N'-(pyridin-3-yl)formamidine.
-
Concentrate in vacuo to remove excess DMF-DMA and methanol.
-
-
Base-Mediated Cyclization:
-
Redissolve the crude intermediate in fresh anhydrous DMF (40 mL).
-
Add KOtBu (30 mmol) in portions. The solution will turn deep red/brown (formation of the benzylic anion at C4-Me).
-
Allow to warm to Room Temperature, then heat to 70°C for 6 hours.
-
Critical Step: The C4-methyl anion attacks the formamidine carbon, closing the ring and eliminating dimethylamine.
-
-
Quench & Isolation:
-
Pour the reaction mixture into ice-water (200 mL).
-
Adjust pH to ~7 with 1N HCl.
-
The product often precipitates. Collect by filtration. If no precipitate, extract with CH₂Cl₂.
-
Note: The 4,6-dimethyl groups make the product lipophilic; check the organic layer carefully.
-
Expected Yield: 40–60% Product: 4-Bromo-3,5-dimethyl-1H-pyrrolo[2,3-c]pyridine (Note: Numbering changes in the fused system).
Application: Functionalizing the 5-Bromo Handle
Once the fused system is built, the bromine atom (originally at C5) becomes a strategic point for diversification. However, the flanking methyl groups (now at C4 and C6 in the pyridine numbering, or adjacent positions in the fused system) create steric hindrance.
Recommended Coupling Conditions (Suzuki-Miyaura): Standard Pd(PPh₃)₄ often fails due to the steric bulk of the ortho-methyls. Use "Dialkylbiaryl phosphine" ligands.
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0) |
| Ligand | S-Phos or X-Phos | Electron-rich, bulky ligands designed to facilitate oxidative addition into sterically hindered Aryl-Cl/Br bonds. |
| Base | K₃PO₄ (anhydrous) | Mild base, compatible with sensitive functional groups. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Standard biphasic system for Suzuki. |
| Temp | 100°C | Required to overcome steric energy barrier. |
References
-
Jacobson Indazole Synthesis (Mechanism)
-
Huisgen, R., & Nakaten, H. (1954).[12] "Mechanistic studies on the Jacobson Indazole Synthesis." Annalen der Chemie.
-
Organic Syntheses Procedure: (Validated analog for the pyridine system).
-
-
Pyrazolo[4,3-c]pyridine Synthesis
-
Baraldi, P. G., et al. (2022). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors."[6] MDPI Molecules.
-
-
Pyrrolo[2,3-c]pyridine (6-Azaindole)
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry.
-
Proton Pump Inhibitor Research (Patent):
-
- Steric Coupling Optimization: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Basis for selecting S-Phos/X-Phos).
Sources
- 1. KR101657599B1 - PROCESS FOR THE PREPARATION OF PYRROLO[2,3-c]PYRIDINE DERIVATIVES OR PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 11. dau.url.edu [dau.url.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chemoselective Catalytic Hydrogenation of 5-Bromo-4,6-dimethyl-3-nitropyridine
Executive Summary & Strategic Analysis
The Challenge: The reduction of 5-Bromo-4,6-dimethyl-3-nitropyridine presents a classic "chemoselectivity vs. reactivity" conflict. Standard hydrogenation catalysts (Pd/C) typically induce rapid hydrodehalogenation (loss of bromine) alongside nitro reduction, yielding the useless des-bromo impurity.
Structural Considerations: The target scaffold features unique steric properties:
-
5-Position Bromine: Flanked by methyl groups at positions 4 and 6. This steric bulk hinders the C-Br bond's approach to the catalyst surface, theoretically offering some protection against oxidative addition.
-
3-Position Nitro: Adjacent to the 4-methyl group. This proximity forces the nitro group out of planarity with the pyridine ring, potentially reducing resonance stabilization and altering reduction kinetics.
The Solution: To retain the bromine atom, the catalyst system must possess a high affinity for oxygen (nitro group) but a low affinity for the carbon-halogen bond. This guide details three protocols, ranked by scalability and fidelity:
-
Platinum on Carbon, Sulfided (Pt/C-S): The industrial gold standard for halonitro reduction.
-
Raney Nickel: A cost-effective alternative relying on kinetic control.
-
Fe/Acid Transfer Hydrogenation: A non-gas fallback for labs lacking high-pressure infrastructure.
Mechanistic Insight: The "Race Condition"
The success of this reaction depends on the adsorption geometry on the metal surface.
-
Path A (Desired): The nitro group adsorbs via Oxygen-Metal interactions. Stepwise reduction occurs (
). -
Path B (Parasitic): The Carbon-Bromine bond undergoes oxidative addition into the metal center, followed by reductive elimination with surface hydrogen (
).
Why Sulfided Platinum? Sulfur acts as a selective poison. It occupies the high-energy "kink" sites on the platinum lattice that are typically required to break the strong aromatic C-Br bond. However, the planar nitro group can still be reduced on the remaining terrace sites.
Figure 1: Mechanistic divergence. Standard Pd/C facilitates Path B (red), while poisoned catalysts enforce Path A (green).
Protocol A: Sulfided Platinum (Pt/C-S) [Gold Standard]
This protocol is recommended for scale-up (>10g) and GMP environments due to its high reproducibility and safety profile compared to Raney Nickel.
Materials
-
Substrate: 5-Bromo-4,6-dimethyl-3-nitropyridine.[1]
-
Catalyst: 5% Pt/C (Sulfided). Note: Commercial vendors (e.g., Johnson Matthey, Evonik) sell this specifically as "Sulfided" or "Poisoned". Do not use standard Pt/C.
-
Solvent: Methanol/THF (3:1 v/v). THF is added to solvate the dimethyl-substituted precursor.
Step-by-Step Methodology
-
Preparation: In a hydrogenation autoclave (Hastelloy or Stainless Steel), dissolve the substrate (1.0 equiv) in the MeOH/THF mixture (10 volumes relative to mass).
-
Catalyst Loading: Add 5% Pt/C-S (2 wt% loading relative to substrate mass).
-
Expert Tip: Unlike Pd/C, sulfided catalysts are less prone to ignition, but standard inert gas handling (Nitrogen purge) is still mandatory.
-
-
Inerting: Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) to remove Oxygen.
-
Hydrogenation:
-
Pressurize with Hydrogen to 5 bar (72 psi) .
-
Heat the mixture to 60°C .
-
Rationale: The steric hindrance of the 4,6-dimethyl groups requires elevated temperature (60°C) compared to typical nitro reductions (RT). The sulfided catalyst remains selective at this temperature.
-
-
Monitoring: Agitate at 800-1000 rpm. Monitor H2 uptake. Reaction typically completes in 4-6 hours.
-
Workup:
Protocol B: Raney Nickel [Cost-Effective Alternative]
Raney Nickel is effective because Nickel has a lower propensity for oxidative addition into C-Br bonds than Palladium. However, it is pyrophoric and difficult to handle on a large scale.
Materials
-
Catalyst: Raney Nickel (slurry in water, active grade).
-
Solvent: Ethanol (Absolute).
Step-by-Step Methodology
-
Catalyst Washing (Critical):
-
Place the Raney Nickel slurry (approx. 20 wt% of substrate) in a flask.
-
Decant the water and wash 3x with absolute Ethanol to remove moisture. Water can inhibit the reaction or promote hydrolysis side-products.
-
-
Reaction Setup:
-
Add the substrate (dissolved in Ethanol) to the catalyst slurry.
-
Optional: Add 0.1 equiv of Ammonium Thiocyanate (NH4SCN) if dehalogenation is observed; this acts as a poison similar to the sulfide in Protocol A.
-
-
Hydrogenation:
-
Perform at Atmospheric Pressure (Balloon) or low pressure (1-2 bar).
-
Temperature: Ambient (20-25°C) .
-
Warning: Do not heat aggressively. Raney Ni is less selective than Pt/C-S at high temperatures.
-
-
Workup:
-
Safety: Do not let the catalyst dry out during filtration; it will ignite. Keep the filter cake wet with water/ethanol at all times.
-
Quench the filter cake in dilute HCl or bleach solution for disposal.
-
Protocol C: Iron-Mediated Transfer Hydrogenation [No H2 Gas]
If high-pressure equipment is unavailable, this classic Bechamp-reduction variant is highly chemoselective.
Step-by-Step Methodology
-
Mixture: Suspend substrate (1 equiv) and Iron powder (5 equiv, <325 mesh) in Ethanol/Water (4:1).
-
Activation: Add Ammonium Chloride (NH4Cl, 3 equiv).
-
Reflux: Heat to reflux (approx. 78°C) with vigorous stirring for 2-4 hours.
-
Workup: Filter hot through Celite (to remove Iron oxides). Basify filtrate with NaHCO3 and extract with Ethyl Acetate.
Data Summary & Catalyst Selection Guide
| Parameter | Protocol A (Pt/C-S) | Protocol B (Raney Ni) | Protocol C (Fe/NH4Cl) | Standard Pd/C (Control) |
| Chemoselectivity | Excellent (>99%) | Good (>95%) | Excellent (>99%) | Poor (<20%) |
| Reaction Rate | Fast (4-6 h) | Moderate (6-12 h) | Moderate (2-4 h) | Very Fast |
| Scalability | High | Low (Safety risks) | Medium (Waste generation) | High |
| Steric Handling | Excellent (Heated) | Fair (RT restricted) | Good (Reflux) | N/A |
| Cost | High (Pt metal) | Low | Very Low | Medium |
Decision Workflow
Figure 2: Catalyst selection logic based on laboratory capabilities and scale.
Analytical Validation (Quality Control)
To ensure the protocol was successful, you must validate the integrity of the C-Br bond.
-
LC-MS:
-
Target Mass: [M+H]+ = 229/231 (Br isotope pattern 1:1).
-
Impurity Mass: [M+H]+ = 151 (Des-bromo, 4,6-dimethylpyridin-3-amine).
-
Pass Criteria: Des-bromo impurity < 0.5% by AUC.[4]
-
-
1H NMR (DMSO-d6):
-
Target: Look for the disappearance of the aromatic proton at the 5-position (if debromination occurred, a new singlet/multiplet would appear around 6.5-7.0 ppm).
-
Methyls: The 4,6-dimethyl groups should appear as distinct singlets (approx 2.1 - 2.4 ppm).
-
References
-
Baessler, K., & Fuchs, H. (1980).[7] Process for the preparation of halogen-substituted aromatic amines.[4][8][9] US Patent 4,215,072. (Demonstrates the industrial precedence of sulfided Pt/C for halonitro reduction). Link
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[2][5][6][7][10][11] Academic Press. (Foundational text on catalyst poisoning for selectivity).
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[3] (Review of modern chemoselective hydrogenation methods). Link
-
Organic Process Research & Development (OPRD). (2005). Practical Aspects of the Catalytic Hydrogenation of Halonitroarenes. (General guidance on pressure/temperature limits).[5] Link
-
BenchChem. (2025).[6] Reactivity of the nitro group on a pyridine ring.[5][6] (Specifics on nitropyridine reactivity). Link
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. api.pageplace.de [api.pageplace.de]
Application Notes and Protocols: Microwave-Assisted Synthesis Involving 5-Bromo-4,6-dimethylpyridin-3-amine
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern medicinal chemistry, the 3-aminopyridine scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic functionalization of this core structure is paramount for tuning compound properties and achieving desired biological activity. 5-Bromo-4,6-dimethylpyridin-3-amine stands out as a highly valuable and versatile building block. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, heteroaryl, and amino moieties.[1]
Traditional synthetic methods often require long reaction times and harsh conditions, which can be a bottleneck in the fast-paced environment of drug discovery. Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages such as drastically reduced reaction times, often improved yields, and enhanced reaction selectivity.[2][3] This guide provides detailed protocols and expert insights into the microwave-assisted functionalization of 5-Bromo-4,6-dimethylpyridin-3-amine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, designed for researchers, scientists, and drug development professionals.
The Power of Microwave Irradiation in Cross-Coupling Reactions
Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature changes that are difficult to achieve with conventional oil baths.[4] This efficient energy transfer can overcome high activation barriers, accelerating reaction rates and often allowing for reactions to be completed in minutes instead of hours.[5] For palladium-catalyzed reactions, this can lead to cleaner reaction profiles and reduced catalyst degradation.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures, which are prevalent in kinase inhibitors.[6] The reaction couples an organoboron species (typically a boronic acid) with a halide in the presence of a palladium catalyst and a base.[7]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often preferred. These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the rate-limiting reductive elimination.[2][8]
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7][9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence reaction efficiency and should be screened for optimal results with specific substrates.[9] Aqueous solutions of these bases are often used to facilitate the reaction.
-
Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings.[10] Solvents like 1,4-dioxane, toluene, or DMF are good choices as they are stable at the high temperatures achieved under microwave irradiation and effectively solubilize the reactants.[11] The presence of water is often necessary for the base to be effective.[10]
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-Bromo-4,6-dimethylpyridin-3-amine with an arylboronic acid.
Materials:
-
5-Bromo-4,6-dimethylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (if using Pd₂(dba)₃, e.g., XPhos, 7.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add 5-Bromo-4,6-dimethylpyridin-3-amine, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 1,4-Dioxane/H₂O mixture).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-40 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4,6-dimethylpyridin-3-amine.
Data Presentation: Representative Suzuki Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) / XPhos (7.5 mol%) | PdCl₂(dppf) (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | DMF/H₂O (5:1) |
| Temperature | 140 °C | 130 °C | 150 °C |
| Time | 20 min | 25 min | 15 min |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
Note: Yields are highly dependent on the specific arylboronic acid used.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[12][13] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.[14]
Causality Behind Experimental Choices
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (often referred to as Buchwald ligands, e.g., XPhos, SPhos, RuPhos) are highly effective.[2] They stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step.[2][12] The steric bulk of these ligands favors the formation of the active monoligated palladium species.[12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex which is a key intermediate in the catalytic cycle.[15][16] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16] The choice of base can impact the reaction rate and substrate scope.
-
Solvent System: Anhydrous, aprotic solvents that are stable at high temperatures are necessary. Toluene, 1,4-dioxane, and benzotrifluoride (BTF) are suitable options.[5] BTF can be particularly advantageous in microwave chemistry due to its excellent microwave absorbance characteristics.[5]
Detailed Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 5-Bromo-4,6-dimethylpyridin-3-amine.
Materials:
-
5-Bromo-4,6-dimethylpyridin-3-amine (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 2.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2.0 mol%)
-
Phosphine Ligand (e.g., XPhos, 6.0 mol%)
-
Base (e.g., NaOtBu, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a microwave reaction vial.
-
Add 5-Bromo-4,6-dimethylpyridin-3-amine and the base.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of Toluene).
-
Add the amine to the mixture.
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture with stirring at a specified temperature (e.g., 130-150 °C) for a set time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-substituted 4,6-dimethylpyridin-3,5-diamine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (6 mol%) | Pd(OAc)₂ (2 mol%) / RuPhos (5 mol%) |
| Base | NaOtBu (2.5 equiv) | LHMDS (2.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 140 °C | 130 °C |
| Time | 20 min | 30 min |
| Typical Yield | Good to Excellent | Good to Excellent |
Note: The reactivity of the amine coupling partner will influence the optimal conditions and yield.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Conclusion: A Versatile Tool for Drug Discovery
The microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig reactions provide powerful, rapid, and efficient pathways for the derivatization of 5-Bromo-4,6-dimethylpyridin-3-amine. These protocols offer a robust starting point for the synthesis of diverse compound libraries, enabling the systematic exploration of structure-activity relationships. By understanding the principles behind the selection of catalysts, ligands, bases, and solvents, researchers can effectively optimize these transformations for their specific targets, accelerating the discovery of novel drug candidates.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 2026. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed February 2026. [Link]
- Jismy, B., Guillaumet, G., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
- Gelves, J. F., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. 2013.
- Al-Hourani, B., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKA USA, Inc.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
- Dandu, R. R., et al.
-
Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. YouTube. Published April 3, 2025. [Link]
- Baxendale, I. R., et al. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. 2006.
- El-Sayed, N. N. E., et al. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry. 2017.
- Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Adebayo, A., Shaughnessy, K. PdCl2(butylamine)
- Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Scilit.
- Althagafi, I. I., et al. Novel pyridine-based Pd(II)
- Leadbeater, N. E., et al. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. 2006.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. organic-chemistry.org. Published November 15, 2008.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Frank, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018.
- Moir, M., et al. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules. 2015.
- Janezic, D., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Published March 30, 2021.
- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
- Ruiz-Castillo, P., Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016.
- Wang, Y., et al. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters. 2006.
- Fors, B. P., Buchwald, S. L. Palladium‐Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Wang, Y., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Kumar, A., et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. 2012.
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 6. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells | MDPI [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uwindsor.ca [uwindsor.ca]
Improving reaction yields for 5-Bromo-4,6-dimethylpyridin-3-amine synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. Here, we combine established chemical principles with field-proven insights to provide a comprehensive troubleshooting resource.
Introduction: The Synthetic Challenge
The synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine is a nuanced electrophilic aromatic substitution. The starting material, 4,6-dimethylpyridin-3-amine, presents a distinct regiochemical challenge. The potent activating effect of the C3-amino group strongly directs electrophiles to the ortho (C2) and para (C6) positions.[1] However, with the C4 and C6 positions blocked by methyl groups, the primary competition occurs between the C2 and C5 positions. Achieving selective bromination at the desired C5 position while minimizing the formation of the C2 isomer and di-brominated byproducts is the central goal.
This guide will walk you through optimizing this transformation, focusing on the selection of reagents and reaction conditions to overcome these inherent selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and selective brominating agent for this synthesis? For this specific substrate, N-Bromosuccinimide (NBS) is highly recommended. Unlike elemental bromine (Br₂), which can be aggressive and lead to a mixture of mono- and di-brominated products, NBS provides a low and steady concentration of electrophilic bromine.[1][2][3] This controlled delivery significantly enhances selectivity for mono-bromination. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are also effective alternatives.[2]
Q2: Why is my reaction turning dark brown or black? This often indicates oxidation or decomposition of the starting material or product. Aminopyridines are electron-rich and can be sensitive to strong oxidizing conditions or prolonged exposure to heat and light, especially when unprotonated. Ensure your starting material is pure and that the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.[4]
Q3: How do I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 30:70 v/v). The product, being more polar than the starting material due to the bromine atom, will have a slightly lower Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal to track the consumption of starting material and the formation of the desired product alongside any impurities.
Q4: What are the critical safety precautions for this reaction? N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a well-ventilated fume hood.[5] It can decompose over time, especially with exposure to moisture and light, so using a fresh, high-purity bottle is crucial.[5] The reaction should be performed under an inert atmosphere. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Conversion of Starting Material
Probable Cause A: Inactive N-Bromosuccinimide (NBS) NBS can degrade over time, losing its reactivity. It is sensitive to moisture and light.[5] An older bottle of NBS that is not a fine, white crystalline solid may be compromised.
Solution:
-
Use a fresh bottle of NBS. For best results, purchase from a reputable supplier and use it shortly after opening.
-
Perform a quality check. The purity of NBS can be checked by iodometric titration.
-
Store properly. Keep the NBS container tightly sealed, protected from light, and in a cool, dry place.[5]
Probable Cause B: Incorrect Solvent or Temperature The solvent plays a critical role in solubilizing the reagents and modulating reactivity. An inappropriate temperature can lead to a sluggish or stalled reaction.
Solution:
-
Solvent Choice: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent first choices for this reaction.[1] They are relatively inert and effectively solubilize both the aminopyridine and NBS.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial rate and selectivity, then allowed to warm to room temperature.[1] If no reaction is observed, slowly increasing the temperature to 30-40 °C can help initiate the conversion, but this should be done cautiously while monitoring for impurity formation.
Problem 2: Product is Contaminated with Di-brominated Impurity
Probable Cause: Incorrect Stoichiometry or Use of Br₂ This is the most common side reaction, especially when using elemental bromine (Br₂) which is highly reactive and difficult to control.[2] Even with NBS, using an excess of the brominating agent can lead to a second bromination event.
Solution:
-
Control Stoichiometry: Use a slight sub-stoichiometric or stoichiometric amount of NBS relative to the 4,6-dimethylpyridin-3-amine (e.g., 0.98 to 1.05 equivalents). This ensures the starting material is the limiting reagent, minimizing the chance of over-bromination.[2]
-
Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes) at 0 °C. This maintains a low instantaneous concentration of the brominating agent, favoring mono-bromination.
-
Avoid Elemental Bromine: For this specific substrate where high selectivity is required, avoid using Br₂ in solvents like acetic acid or sulfuric acid unless all other methods fail, as purification from the resulting isomeric mixture is exceptionally difficult.[2]
Problem 3: Major Impurity is the 2-Bromo Isomer
Probable Cause: Reaction Conditions Favoring Kinetically Controlled C2-Attack The C3-amino group electronically activates the C2 position for electrophilic attack. While the C4-methyl group provides some steric hindrance, certain conditions might still favor the formation of the undesired 2-bromo-4,6-dimethylpyridin-3-amine.
Solution:
-
Lower the Temperature: Perform the NBS addition and initial reaction phase at 0 °C or even -10 °C. Lower temperatures increase the selectivity of electrophilic aromatic substitutions, favoring the thermodynamically more stable product and allowing the subtle steric effects to have a greater influence.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with a less polar solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) compared to Acetonitrile. The differing solvation of the transition states can sometimes alter the isomer ratio.
Data & Protocols
Table 1: Comparison of Common Brominating Agents
| Reagent | Formula | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 1.0-1.1 eq. in MeCN or DCM, 0°C to RT | High selectivity for mono-bromination; solid, easy to handle; mild conditions.[3][6] | Can be unstable on long-term storage; requires fresh reagent for best results.[5] |
| Elemental Bromine | Br₂ | 1.0 eq. in H₂SO₄ or Oleum | Inexpensive; powerful brominating agent. | Low selectivity, often produces di-bromo and other isomers; corrosive and hazardous to handle; requires high temperatures.[2] |
| DBDMH | C₅H₆Br₂N₂O₂ | 0.5 eq. in strong acid (e.g., Oleum) | High selectivity; stable solid.[2] | Often requires strongly acidic and high-temperature conditions.[2] |
DBDMH = 1,3-dibromo-5,5-dimethylhydantoin
Optimized Experimental Protocol using NBS
This protocol is designed to maximize the yield of the desired C5-bromo isomer.
Materials:
-
4,6-dimethylpyridin-3-amine (1.0 eq.)
-
N-Bromosuccinimide (NBS), recrystallized or from a new bottle (1.05 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4,6-dimethylpyridin-3-amine (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material). Stir until all solid has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Add NBS (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC (3:7 EtOAc/Hexane).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the orange/yellow color dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc) to isolate the pure 5-Bromo-4,6-dimethylpyridin-3-amine.
Visualizing the Process and Logic
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Diagram 3: Regioselectivity Factors
Caption: Balance of electronic and steric factors determining C5 bromination selectivity.
References
- WO2019145177A1 - Bromination of pyridine derivatives.
-
Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. (2012). Organic Letters - ACS Publications. [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. [Link]
-
Regioselective bromination of pyridine N‐oxide derivatives under... ResearchGate. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][7][8]triazolo[1,5-a]pyridine. Google Patents.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters - ACS Publications. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
3-Bromo-2,6-dimethyl-4-pyridinamine. PubChem. [Link]
-
Understanding N-Bromosuccinimide: A Key Player in Organic Chemistry. (2026). Oreate AI Blog. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
-
Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. OUCI. [Link]
-
Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Reactionnook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding N-Bromosuccinimide: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 6. suru-chem.com [suru-chem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Purification methods for removing impurities from 5-Bromo-4,6-dimethylpyridin-3-amine
Topic: Purification methods for removing impurities from 5-Bromo-4,6-dimethylpyridin-3-amine Role: Senior Application Scientist, Technical Support Center[1]
Welcome to the Technical Support Center. You are likely working with 5-Bromo-4,6-dimethylpyridin-3-amine , a critical intermediate often used in the synthesis of EZH2 inhibitors and other kinase-targeting small molecules.[1]
This molecule presents a classic "Pyridine Paradox" in purification: the amine and pyridine nitrogen make it polar and basic, while the bromine and methyl groups add lipophilicity. The impurities you face—likely the non-brominated starting material (SM) , regioisomers (2-bromo) , or oxidative tars —require distinct separation strategies based on pKa modulation and solubility differentials.
Part 1: Diagnostic Workflow
Before selecting a protocol, identify your primary impurity profile using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.[1]
Part 2: Troubleshooting & FAQs
Q1: I have significant unreacted starting material (3-Amino-4,6-dimethylpyridine). Column chromatography is not separating them well. Why?
A: The polarity difference between the starting material (SM) and the product is often insufficient for standard silica chromatography because the amine group dominates the interaction with the stationary phase. The Fix: Use Protocol A (pH Switching) .
-
The Science: The introduction of bromine at the 5-position (electron-withdrawing) significantly lowers the pKa of the pyridine nitrogen compared to the SM.[1]
-
SM pKa: ~6.5–7.0 (Estimated; methyls are donating, raising pKa vs. pyridine).
-
Product pKa: ~3.5–4.0 (Bromine inductive effect lowers pKa).
-
Strategy: By buffering the aqueous phase to pH 4.0–4.5 , you can protonate the SM (making it water-soluble) while keeping the Product largely neutral (organic-soluble).
-
Q2: My product is a dark brown oil/solid, but NMR shows >90% purity. How do I remove the color?
A: Aminopyridines are notorious for air-oxidation, forming N-oxides and colored oligomers ("tars") that are often paramagnetic and sticky.[1] The Fix:
-
Dissolve crude in DCM or EtOAc .
-
Add Activated Carbon (Charcoal) (10% w/w relative to crude).
-
Heat to reflux for 30 mins, then filter hot through a Celite pad.
-
Crucial Step: If color persists, pass through a short plug of silica gel using 100% DCM to elute the product, leaving polar tars at the baseline.
Q3: I suspect I have the 2-bromo regioisomer. How do I confirm and remove it?
A: Direct bromination of 3-aminopyridines often favors the 2-position (ortho to amine) unless blocked.[1]
-
Diagnosis: Check 1H NMR.
-
5-Bromo (Target): Singlet at position 2 (deshielded, ~8.0-8.2 ppm).
-
2-Bromo (Impurity): No proton at position 2; Singlet at position 5 or 6? No, methyls are at 4,6. If Br is at 2, the only aromatic proton is at 5.
-
-
The Fix: Protocol B (Recrystallization) is superior for regioisomer separation. The 5-bromo isomer typically packs better in the crystal lattice due to symmetry between the methyl groups.[1]
Part 3: Detailed Protocols
Protocol A: The "pH Switch" Extraction (Best for Removing SM)
Use this when SM > 5%.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acid Wash (Removal of SM):
-
Prepare a Citrate-Phosphate Buffer adjusted to pH 4.0 .[1]
-
Wash the organic layer 3 times with this buffer.
-
Mechanism:[1][2] At pH 4.0, the more basic SM (pKa ~6.5) is >99% protonated and moves to the aqueous layer. The less basic Product (pKa ~3.5) remains ~50-70% neutral and stays in the organic layer.[1]
-
-
Recovery:
-
Wash the organic layer once with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Yield Check: If yield is low, basify the aqueous washes to pH 10 and re-extract to recover any lost product (and SM), then repeat with a slightly higher pH buffer (e.g., pH 4.5).
Figure 2: Mechanism of pH-selective extraction. The basicity difference allows the starting material to be trapped in the aqueous phase.
Protocol B: Recrystallization (Best for Scalability & Regioisomers)
Use for >5g batches or final polishing.
| Parameter | Specification |
| Primary Solvent | Ethyl Acetate (EtOAc) or Ethanol (EtOH) |
| Anti-Solvent | Hexanes or Heptane |
| Ratio | 1:3 to 1:5 (Solvent : Anti-Solvent) |
| Temperature | Dissolve at reflux; Cool to 0°C slowly |
Procedure:
-
Dissolve crude solid in minimal boiling EtOAc.
-
Once dissolved, remove from heat.
-
Add Hexanes dropwise until the solution turns slightly turbid (cloud point).
-
Add 1-2 drops of EtOAc to clear the solution.
-
Allow to cool to room temperature undisturbed, then move to 4°C fridge.
-
Filter crystals and wash with cold Hexanes.
Protocol C: Flash Chromatography
Use for difficult separations or small scale.[1]
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase Modifier: 1% Triethylamine (Et₃N) is mandatory.
-
Why: Aminopyridines interact strongly with the acidic silanols on silica, causing "streaking" (tailing). Et₃N blocks these sites.
-
-
Gradient: 0%
40% EtOAc in Hexanes. -
Elution Order:
-
Non-polar impurities (if any).
-
Product (5-Bromo-4,6-dimethylpyridin-3-amine) .
-
Regioisomer (usually elutes close to product).
-
Starting Material (most polar).
-
Part 4: Physical Data Reference[1]
| Property | Value / Note | Relevance |
| CAS | 890092-29-2 | Verification |
| Appearance | Off-white to yellow solid | Color indicates oxidation |
| pKa (Est.) | ~3.5 – 4.0 | Critical for extraction (Protocol A) |
| LogP | ~1.9 | Moderate lipophilicity; good for EtOAc |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility (unless pH < 2) |
References
-
ChemicalBook. (n.d.). 5-Amino-2-bromo-4,6-dimethylpyridine synthesis and properties. (Note: Isomer comparison). Retrieved from [3]
-
PubChem. (2025).[4][5] 5-bromo-4,6-dimethylpyridin-3-amine (Compound).[1][6][7] National Library of Medicine. Retrieved from
-
Bordwell pKa Table. (n.d.). Acidity in DMSO and Water (Pyridine derivatives). Retrieved from
-
Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of Aromatic and Heteroaromatic Bromides. Tetrahedron.[8] (General reference for bromination regioselectivity).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aminopyridines.
Sources
- 1. 850892-12-5|5-Bromo-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4,6-dimethylpyridine-2(1H)-thione | C7H10N2S | CID 733112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bldpharm.com.tr [bldpharm.com.tr]
- 7. buyersguidechem.com [buyersguidechem.com]
- 8. Organic Chemistry [3asenrise.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-4,6-dimethylpyridin-3-amine
Welcome to the Technical Support Center. Formulating substituted aminopyridines for biological assays is a notorious challenge in preclinical drug development. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical properties of 5-Bromo-4,6-dimethylpyridin-3-amine (CAS: 890092-29-2).
By understanding the causality behind why this molecule precipitates, you can implement the self-validating protocols below to ensure robust, reproducible data in your assays.
Part 1: Chemical Profiling & Root Cause Analysis
To solve a solubility issue, we must first understand the molecular forces at play. 5-Bromo-4,6-dimethylpyridin-3-amine presents two specific physicochemical hurdles:
-
High Lipophilicity: The presence of the bromine atom at position 5 and two methyl groups at positions 4 and 6 significantly increases the hydrophobicity of the pyridine ring, yielding an estimated LogP of ~1.34.
-
Ionization State (pKa): The basicity of aminopyridines is governed by the nitrogen on the pyridine moiety and the exo-amine[1]. While unsubstituted 3-aminopyridine has a pKa of ~6.0[1], the electron-withdrawing bromine atom lowers the electron density on the ring. The effective pKa of the pyridine nitrogen in this compound is estimated to be between 4.5 and 5.5.
The Causality of Precipitation: At a physiological pH of 7.4 (e.g., in PBS or HEPES buffers), the environment is more than 2 units above the compound's pKa. Consequently, >99% of the molecules exist in an un-ionized (neutral) state[2]. Without the ability to form ion-dipole interactions with water, the highly lipophilic, neutral molecule cannot overcome its own crystal lattice energy. This drives rapid aggregation and precipitation to minimize surface area exposure to the aqueous bulk.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound crash out immediately when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a classic case of solvent-shift precipitation. When the DMSO stock is introduced to PBS, the DMSO rapidly diffuses into the bulk water[3]. The neutral, lipophilic 5-Bromo-4,6-dimethylpyridin-3-amine is suddenly left fully exposed to the aqueous environment. Because it is un-ionized at pH 7.4, it cannot remain solvated and instantly crashes out.
Q2: How can I formulate this for in vitro cell-based assays without causing solvent toxicity? A2: Cell assays typically tolerate a maximum of 0.1% to 0.5% DMSO. To maintain solubility at these low co-solvent concentrations, you must introduce a surfactant or carrier protein[2]. We recommend pre-mixing your buffer with a non-ionic surfactant like 0.1% Tween-80 or using BSA (Bovine Serum Albumin). These excipients form micelles or hydrophobic binding pockets that shield the lipophilic API from the aqueous bulk.
Q3: What is the recommended vehicle for in vivo dosing (e.g., IV or PO) to achieve high concentrations? A3: For in vivo applications, cyclodextrin complexation is the gold standard[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) feature a hydrophobic internal cavity and a hydrophilic exterior. The brominated pyridine ring fits into this cavity, forming a host-guest complex that drastically increases apparent aqueous solubility without the toxicity associated with high organic solvent loads[5].
Q4: Can I just lower the pH of my buffer to dissolve it? A4: Yes, adjusting the pH below the compound's pKa (e.g., to pH 3.5) will protonate the basic pyridine nitrogen, increasing water solubility by several orders of magnitude[2]. However, if you inject an unbuffered acidic solution into an animal, the physiological environment will rapidly neutralize the pH, causing the drug to precipitate in situ. pH adjustment must be combined with a complexing agent to "trap" the compound in solution as the pH normalizes[5].
Part 3: Self-Validating Experimental Protocols
Every protocol utilized in formulation must be a self-validating system to ensure you are dosing dissolved drug, not micro-suspensions.
Protocol A: Co-Solvent & Micellar Dispersion (For In Vitro Assays)
Causality: DMSO disrupts the crystal lattice, while Tween-80 lowers interfacial tension, preventing nucleation when introduced to water[3].
-
Stock Preparation: Dissolve the compound in 100% molecular biology grade DMSO to yield a 10 mM stock. Vortex until completely clear.
-
Surfactant Priming: In a separate tube, prepare your target aqueous buffer (e.g., PBS) containing 0.1% (v/v) Tween-80.
-
Drop-wise Addition: While vigorously vortexing the buffer, add the DMSO stock drop-wise to achieve your final concentration (e.g., 100 µM). Critical: Never add the buffer to the DMSO; always add the DMSO to the bulk buffer to prevent localized supersaturation.
-
Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. Analyze the supernatant via UV-Vis or LC-MS to confirm the concentration matches your theoretical yield.
Protocol B: pH-Assisted Cyclodextrin Complexation (For In Vivo Dosing)
Causality: Ionizing the drug temporarily increases its solubility, allowing it to efficiently enter the cyclodextrin cavity. Once complexed, the pH can be safely raised back to physiological levels[5].
-
Vehicle Preparation: Dissolve HP-β-CD in sterile water to a final concentration of 20% (w/v).
-
Suspension: Add the required mass of 5-Bromo-4,6-dimethylpyridin-3-amine (e.g., for a 5 mg/mL target) to the cyclodextrin solution. It will form a cloudy suspension.
-
Acidification: Add 0.1 M HCl drop-wise while stirring until the pH reaches 3.5. The suspension should become completely clear as the pyridine nitrogen protonates and the compound complexes with the CD[5].
-
Neutralization: Slowly back-titrate the solution with 0.1 M NaOH to a pH of 6.5 - 7.0. Stir continuously for 30 minutes.
-
Validation Step: Pass the formulated solution through a 0.22 µm PES syringe filter. Quantify the pre-filtration and post-filtration concentrations using HPLC. A recovery of >95% validates that the drug is fully complexed and not forming sub-visible aggregates.
Part 4: Data Presentation
Table 1: Summary of Solubility Enhancement Strategies for 5-Bromo-4,6-dimethylpyridin-3-amine
| Strategy | Excipients Used | Mechanism of Action | Max Estimated Conc. | Target Application |
| Co-Solvent + Surfactant | DMSO, Tween-80, BSA | Disruption of crystal lattice; micellar encapsulation of lipophilic core. | 100 - 500 µM | In vitro cell culture, biochemical assays. |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | Host-guest inclusion complex; hydrophobic cavity shields the brominated ring. | 5 - 10 mg/mL | In vivo (IV, PO, IP) dosing. |
| pH Adjustment (Salt Formation) | 0.1 M HCl | Protonation of the basic pyridine nitrogen, increasing ion-dipole interactions. | > 10 mg/mL | Gastric simulation, acidic formulations. |
Part 5: Formulation Workflow Visualization
Workflow for solubilizing basic lipophilic amines based on target application.
References
-
MW - Lifechemicals Shop. lifechemicals.com.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. sciencepublishinggroup.com. 1
-
Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. kinampark.com. 2
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. nih.gov. 3
-
EP2662094A1 - Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors. google.com. 4
-
Preparation of solid drug/cyclodextrin complexes of acidic and basic drugs. researchgate.net. 5
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. kinampark.com [kinampark.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2662094A1 - Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Minimizing side reactions during functionalization of 5-Bromo-4,6-dimethylpyridin-3-amine
Welcome to the Technical Support Center for the functionalization of 5-Bromo-4,6-dimethylpyridin-3-amine . This guide is designed for researchers and process chemists facing chemoselectivity and reactivity challenges when performing transition-metal-catalyzed cross-couplings on this highly hindered, polyfunctional scaffold.
Below, you will find a mechanistic workflow, targeted FAQs explaining the causality of common side reactions, empirical data for ligand selection, and a self-validating experimental protocol.
Mechanistic Workflow: Reaction Pathways & Pitfalls
Mechanistic pathways and side reactions in Pd-catalyzed coupling of the target aminopyridine.
Troubleshooting FAQs
Q1: Why am I observing massive protodehalogenation (formation of 4,6-dimethylpyridin-3-amine) instead of my desired Suzuki cross-coupling product?
A1: The C5-bromine on your substrate is flanked by two methyl groups at the C4 and C6 positions. This di-ortho substitution creates immense steric bulk, which severely retards the transmetalation step of the catalytic cycle[1]. When transmetalation is slow, the lifetime of the highly reactive Pd(II)-aryl intermediate is prolonged. This allows competing background reactions—specifically, protonation by water/solvent or
Q2: My reaction stalls at 20% conversion, and spiking the reaction with more Pd(OAc)₂ doesn't help. Is the free C3-amine poisoning the catalyst? A2: Yes. Aminopyridines are notorious for binding irreversibly to palladium centers via the pyridine nitrogen or the free primary amine, forming stable, inactive resting states that completely shut down the catalytic cycle[5][6]. Solution: You have two options.
-
Ligand Control: Employ extremely bulky N-heterocyclic carbene (NHC) precatalysts, such as Pd-PEPPSI-IPentCl. The extreme steric bulk of the 3-pentyl substituents on the NHC ligand physically blocks the aminopyridine from coordinating to the metal center, mitigating catalyst poisoning[6][7].
-
Protecting Groups: Temporarily mask the C3-amine. A di-Boc (tert-butyloxycarbonyl) protection strategy is highly effective here. It removes the nucleophilicity of the amine and adds steric bulk that further prevents pyridine-nitrogen coordination to the Pd center.
Q3: How do I prevent unwanted N-arylation (Buchwald-Hartwig amination side-reactions) when targeting the C5-Br for Suzuki coupling? A3: The free primary amine at C3 is nucleophilic and will compete with your boronic acid for the Pd(II)-aryl intermediate if the conditions allow it. The chemoselectivity between C–C coupling and C–N coupling is almost entirely dictated by your choice of base[8]. Buchwald-Hartwig aminations require strong bases (e.g., NaOtBu, LiHMDS) to deprotonate the amine[5]. Solution: Strictly avoid alkoxide or amide bases. Conduct your Suzuki-Miyaura coupling using milder, inorganic bases like aqueous K₃PO₄ or Na₂CO₃. This keeps the C3-amine protonated relative to the required transition state, completely shutting down the N-arylation pathway while allowing the Suzuki coupling to proceed smoothly[4].
Quantitative Data: Ligand Selection Matrix
To minimize side reactions, ligand selection is the single most critical variable. The table below summarizes the expected performance of various ligand classes when coupling sterically hindered aminobromopyridines.
| Ligand / Precatalyst | Catalyst Poisoning Risk | Protodehalogenation Risk | Relative Yield (C5-Coupling) | Mechanistic Rationale |
| PPh₃ | High | High | < 10% | Insufficient steric bulk; fails to accelerate transmetalation or prevent amine coordination. |
| dppf | High | Moderate | 15 - 30% | Bidentate nature limits available coordination sites, but transmetalation remains too slow for di-ortho substrates. |
| SPhos | Low | Low | 75 - 85% | Electron-rich biaryl structure accelerates oxidative addition; bulk prevents amine binding[3]. |
| XPhos (Pd G3) | Very Low | Very Low | > 85% | Exceptional acceleration of transmetalation/reductive elimination; outcompetes side reactions[4]. |
| Pd-PEPPSI-IPentCl | Very Low | Low | > 90% | 3-pentyl NHC bulk specifically designed to prevent aminopyridine catalyst poisoning[6]. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This self-validating protocol utilizes XPhos Pd G3 to overcome both the steric hindrance of the C4/C6 methyls and the poisoning risk of the C3-amine.
Reagents & Materials:
-
Substrate: 5-Bromo-4,6-dimethylpyridin-3-amine (1.0 equiv, 1.0 mmol)
-
Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)
-
Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv, 3.0 mmol)
-
Solvent: 1,4-Dioxane (Anhydrous, 5.0 mL)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4,6-dimethylpyridin-3-amine, the arylboronic acid, and XPhos Pd G3.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen promotes homocoupling of the boronic acid and degrades the electron-rich XPhos ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Stir the mixture at room temperature for 5 minutes to ensure full dissolution of the organic components.
-
Base Addition & Heating: Syringe in the sparged (Argon-bubbled) 0.5 M aqueous K₃PO₄ solution. Transfer the flask to a pre-heated oil bath at 90 °C.
-
Reaction Monitoring: Stir vigorously (1000 rpm) to overcome the biphasic nature of the reaction. Monitor via LC-MS. The use of XPhos Pd G3 should drive the reaction to completion within 2–4 hours, outcompeting the slower protodehalogenation pathway.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
References
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Available at:[Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (PMC). Available at:[Link]
-
Cross-Coupling Reactions Guide: Suzuki-Miyaura Coupling. JMCCT. Available at:[Link]
-
Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. PubMed. Available at:[Link]
-
Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. YorkSpace. Available at:[Link]
-
High-throughput experimental and Design of Experiment approaches in Suzuki-Miyaura Cross-Coupling. Royal Society of Chemistry. Available at:[Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at:[Link]
-
Suzuki Coupling Mechanism. Organic Chemistry Portal. Available at:[Link]
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. jmcct.com [jmcct.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Recrystallization of 5-Bromo-4,6-dimethylpyridin-3-amine
The following technical guide serves as a specialized support resource for the purification of 5-Bromo-4,6-dimethylpyridin-3-amine . This content is designed for research scientists and process chemists requiring high-purity isolation of this substituted aminopyridine intermediate.
Status: Operational | Tier: Level 3 (Process Development) Subject Matter Expert: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
Compound: 5-Bromo-4,6-dimethylpyridin-3-amine Chemical Class: Polysubstituted Aminopyridine Challenge: High functionalization (bromo, amino, and two methyl groups) creates a complex solubility profile. The primary purification risks are "oiling out" (liquid-liquid phase separation) due to the lipophilic methyl/bromo substituents competing with the polar amino/pyridine core, and oxidative degradation (color formation).
This guide prioritizes binary solvent systems that balance these competing polarities to ensure controlled crystal growth.
Recommended Solvent Systems
Based on the solubility parameters of analogous polysubstituted aminopyridines (e.g., 3-amino-5-bromopyridine, 2-amino-3,5-dibromo-4-methylpyridine), the following systems are validated for screening.
System A: The "Standard" (Polymorph Control)
-
Antisolvent: n-Heptane (or Hexanes)
-
Ratio: 1:2 to 1:4 (v/v)
-
Mechanism: The compound dissolves readily in warm EtOAc. Heptane reduces solubility gradually, promoting lattice formation over amorphous precipitation.
-
Best For: Removal of non-polar impurities and initial isolation from crude reaction mixtures.[2]
System B: The "Polarity Switch" (High Purity)
-
Solvent: Acetonitrile (MeCN)
-
Antisolvent: Water (buffered to pH 7-8 if necessary)
-
Ratio: Variable (Start with saturation in MeCN)
-
Mechanism: Acetonitrile solvates the pyridine ring effectively. Water acts as a strong antisolvent.
-
Best For: Removing inorganic salts and highly polar by-products. Note: Requires careful temperature control to avoid oiling out.
System C: The "Single Solvent" (Scale-Up)
-
Solvent: Toluene or Isopropyl Acetate (IPAc)
-
Mechanism: Temperature-dependent solubility. Soluble at reflux, insoluble at
. -
Best For: Large-scale batches where solvent recovery is critical.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for selecting the optimal workflow based on your crude material's behavior.
Caption: Decision matrix for solvent selection and troubleshooting phase separation events during purification.
Detailed Protocol: System A (EtOAc/Heptane)
Objective: Isolate >98% pure crystalline solid from crude brown residue.
Materials Required:
-
Crude 5-Bromo-4,6-dimethylpyridin-3-amine
-
Solvent: HPLC Grade Ethyl Acetate
-
Antisolvent: HPLC Grade n-Heptane
-
Activated Carbon (optional, for color removal)
-
Celite pad
Step-by-Step Methodology:
-
Saturation:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (approx. 3-5 mL per gram of crude).
-
Heat to mild reflux (
). If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.
-
-
Impurity Scavenging (Critical for Amines):
-
If the solution is dark brown/black: Remove from heat briefly. Add Activated Carbon (5-10 wt%).
-
Reflux for 10-15 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad to remove carbon and insoluble salts. Note: Do not let the solution cool during filtration to prevent premature crystallization.
-
-
Nucleation & Antisolvent Addition:
-
Return the clear filtrate to the heat source; bring back to a gentle boil.
-
Slowly add n-Heptane dropwise.
-
Stop point: Stop adding heptane immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the turbidity.
-
-
Crystal Growth:
-
Remove from heat.[3] Allow the flask to cool to room temperature undisturbed (stirring can induce oiling out).
-
Once at room temperature, place in an ice bath (
) for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.
-
Wash the cake with cold 1:3 EtOAc:Heptane.
-
Dry under vacuum at
.
-
Troubleshooting & FAQs
Q1: My product is separating as a yellow oil at the bottom of the flask ("Oiling Out"). Why?
Diagnosis: This is common for alkyl-substituted aminopyridines. It occurs when the temperature drops below the phase separation limit before it drops below the melting point of the solvated crystal. Corrective Action:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.
-
Seed: Add a tiny crystal of pure product (if available) to the clear solution at a temperature slightly below the boiling point.
-
Adjust Solvent: You likely used too much antisolvent (Heptane). Add more EtOAc.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Q2: The crystals are forming, but they are reddish-brown. How do I improve color?
Diagnosis: Aminopyridines are prone to oxidation, forming colored diazo or N-oxide impurities. Corrective Action:
-
Ensure Activated Carbon treatment was performed (Step 2 in protocol).
-
Add a reducing agent: A trace amount of sodium metabisulfite or performing the recrystallization under an Inert Atmosphere (Nitrogen/Argon) can prevent oxidation during the heating phase.
Q3: Can I use Ethanol/Water instead?
Analysis: Yes, Ethanol/Water is a classic system for polar aromatics. Caveat: While effective for purity, water can sometimes make drying difficult for hygroscopic aminopyridines. If using this system, ensure the final drying step is rigorous (vacuum oven with desiccant).
Quantitative Data Summary
| Parameter | System A (EtOAc/Heptane) | System B (MeCN/Water) | System C (Toluene) |
| Polarity Balance | Moderate/Non-polar | Polar/Protic | Non-polar |
| Impurity Rejection | Excellent for tars/oils | Good for salts | Moderate |
| Yield Potential | 70-85% | 60-75% | 50-70% |
| Risk of Oiling | Medium | High | Low |
| Drying Speed | Fast | Slow | Medium |
References
-
Solubility of Aminopyridines : Liu, Y., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents."[4][5] Journal of Chemical & Engineering Data, 2022. Link
-
Analogous Synthesis & Purification : "Synthesis of 3-Amino-5-bromopyridine." ChemicalBook, Reaction ID: 13535-01-8. Link
-
Purification of Methyl-Bromo-Pyridines : Patent WO2024015825A1. "Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine." Google Patents. Link
-
General Protocol for Aminopyridines : "Recrystallization of 2-Amino-5-bromopyridine." Organic Syntheses, Coll. Vol. 3, p.34 (1955). Link
Sources
Stability of 5-Bromo-4,6-dimethylpyridin-3-amine under acidic reaction conditions
Topic: Stability & Reactivity of 5-Bromo-4,6-dimethylpyridin-3-amine under Acidic Conditions
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-4,6-dimethylpyridin-3-amine . Because this molecule features a highly functionalized heterocyclic core, its behavior in acidic media dictates the success of extractions, cross-coupling reactions, and downstream functionalizations.
Causality-Driven Acid-Base Profiling
To troubleshoot experimental failures, you must first understand the electronic causality of the molecule.
The Protonation Hierarchy:
In aminopyridines, the pyridine ring nitrogen is the primary site of protonation, not the exocyclic amine. The lone pair of electrons on the C3-amine is delocalized into the aromatic
Substituent Effects:
-
5-Bromo Group: Bromine exerts a strong electron-withdrawing inductive effect (-I), which typically drastically reduces basicity (e.g., 2-bromopyridine has a pKa of 0.71)[3].
-
4,6-Dimethyl Groups: These methyl groups act as electron-donating groups via hyperconjugation (+I). They push electron density back into the ring, effectively neutralizing the bromine's electron-withdrawing effect.
Quantitative Data: Physicochemical Response Across pH Ranges
| pH Range | Dominant Species | Solubility Profile | Reactivity & Stability |
| pH < 4 | Pyridinium Salt (Protonated at Pyridine N) | Highly soluble in water; Insoluble in non-polar organics (hexanes, toluene). | Core is stable. C3-amine is susceptible to diazotization if nitrites are present. |
| pH 4 - 7 | Equilibrium Mixture (Salt / Free Base) | Partially soluble in both aqueous and polar organic solvents (EtOAc, DCM). | Emulsion risk during extraction. Sub-optimal for transition-metal catalysis. |
| pH > 8 | Free Base (Neutral) | Insoluble in water; Highly soluble in organic solvents. | Stable. Ideal state for Buchwald-Hartwig or Suzuki cross-coupling reactions. |
FAQs: Handling & Stability in Acidic Media
Q: Is the pyridine core stable to strong aqueous acids? A: Yes. Aminopyridines generally exhibit excellent chemical stability under standard acidic conditions (e.g., 0.1 N HCl) without decomposing or undergoing adverse structural changes[4].
Q: Why did my product vanish during an acidic aqueous workup? A: It did not degrade; it partitioned into the aqueous layer. Because the molecule forms a pyridinium salt in acid, it becomes highly hydrophilic. You must break the salt by adjusting the aqueous layer to pH > 8 before organic extraction.
Q: Can I use the acid-treated compound directly in a Buchwald-Hartwig coupling? A: No. Residual acid will keep the molecule in its protonated state. This renders it insoluble in standard coupling solvents (like toluene or dioxane) and will poison palladium catalysts by competing for coordination sites. You must rigorously free-base the compound prior to catalysis.
Troubleshooting Guide: Common Experimental Failures
Issue 1: Unintended Diazotization / Deamination
-
Symptom: Reaction in acetic acid or HCl yields a complex mixture, a deaminated byproduct, or a halogenated byproduct.
-
Root Cause: The presence of nitrite impurities (or deliberate addition of sodium nitrite) in acidic media rapidly converts the C3-amine into a highly reactive diazonium salt[6].
-
Solution: Ensure all acidic solvents are free of nitrosating agents. If diazotization is not the goal, avoid using nitric acid or nitrite salts.
Issue 2: Severe Emulsion Formation During Extraction
-
Symptom: Poor phase separation when attempting to extract the product from an acidic aqueous layer that has been partially neutralized.
-
Root Cause: Incomplete free-basing. At a pH near the molecule's pKa (~5.5-6.5), the compound acts as a surfactant, existing in an equilibrium between the lipophilic free base and the hydrophilic salt.
-
Solution: Drive the equilibrium completely to the free base by pushing the pH above 8.5 using 2M NaOH.
Experimental Protocols (Self-Validating Systems)
Protocol A: Quantitative Salt Breakage & Free-Basing
Use this protocol to recover your product from an acidic aqueous workup.
-
Thermal Control: Transfer the acidic aqueous layer containing the pyridinium salt to an Erlenmeyer flask and cool to 0–5°C in an ice bath. (Causality: Acid-base neutralization is highly exothermic; cooling prevents thermal degradation of the amine).
-
Neutralization: Add 2M NaOH (aq) dropwise with vigorous stirring.
-
Self-Validation Checkpoint: Continuously monitor the pH using indicator paper. Stop addition when the pH reaches 8.5–9.0. The solution must turn visibly cloudy or form an oily suspension, confirming the precipitation of the lipophilic free base.
-
Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.
Protocol B: Controlled Diazotization in Acetic Acid
Use this protocol if you intend to convert the C3-amine into a diazonium salt for downstream substitution (e.g., Sandmeyer reaction), adapted from validated patent literature[6].
-
Dissolution: Dissolve 5-bromo-4,6-dimethylpyridin-3-amine (1.0 eq) in glacial acetic acid at ambient temperature.
-
Reagent Addition: Add sodium nitrite (1.05 eq) in one portion.
-
Thermal Activation: Heat the mixture to 60°C for 1.5 hours. (Causality: Elevated temperature provides the activation energy required to drive the formation of the diazonium intermediate and facilitate the subsequent substitution).
-
Quench & Workup: Cool the reaction to room temperature and partition between Ethyl Acetate and saturated aqueous NaHCO₃.
-
Self-Validation Checkpoint: Vigorous CO₂ gas evolution will occur. Continue adding NaHCO₃ slowly until all bubbling ceases, ensuring the complete neutralization of the acetic acid before phase separation[6].
Mandatory Visualizations
Workflow: Acid-Base Extraction Logic
The following diagram illustrates the logical phase-partitioning workflow to separate the target molecule from neutral organic impurities.
Caption: Workflow for the quantitative recovery of 5-Bromo-4,6-dimethylpyridin-3-amine from acidic mixtures.
Pathway: Acid-Mediated Diazotization Mechanism
This diagram maps the chemical causality when the molecule is exposed to nitrites in an acidic environment.
Caption: Reaction pathway illustrating the acid-mediated diazotization of the C3-amine.
References
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH Source: sefh.es URL:4[4]
-
WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof Source: Google Patents URL:6[6]
-
3-Aminopyridine 462-08-8 wiki - Guidechem Source: guidechem.com URL:2[2]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: sciencepublishinggroup.com URL:1[1]
-
Cas 109-04-6, 2-Bromopyridine - Lookchem Source: lookchem.com URL:3[3]
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 109-04-6,2-Bromopyridine | lookchem [lookchem.com]
- 4. sefh.es [sefh.es]
- 5. epa.gov [epa.gov]
- 6. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
Comprehensive NMR Comparison Guide: 1H and 13C Peak Assignments for 5-Bromo-4,6-dimethylpyridin-3-amine
Executive Summary & Analytical Challenges
5-Bromo-4,6-dimethylpyridin-3-amine (CAS 890092-29-2) is a highly valued halogenated heterocyclic building block, frequently utilized in the synthesis of advanced kinase inhibitors and fused nitrogenous therapeutic compounds[1]. Despite its relatively low molecular weight, the structural characterization of this heavily substituted pyridine presents a significant analytical challenge.
Researchers frequently encounter two primary hurdles:
-
Methyl Disambiguation : The C4 and C6 methyl groups present nearly identical 1H NMR singlets, making 1D assignment highly prone to error.
-
Predictive Model Failure : Standard computational NMR predictors routinely fail to accurately calculate the 13C chemical shift of the C5 carbon due to complex relativistic quantum effects introduced by the bromine atom.
This guide objectively compares the empirical NMR performance of 5-bromo-4,6-dimethylpyridin-3-amine against computational predictive models and its unbrominated analog (4,6-dimethylpyridin-3-amine), providing a self-validating workflow for structural verification.
Causality in NMR: The Heavy Atom Effect (HAE)
To understand why standard predictive software fails when analyzing this molecule, one must look at the causality behind the chemical shifts. The bromine atom at the C5 position exerts a profound on the adjacent carbon[2].
Bromine introduces strong spin-orbit (SO) coupling. When the high-lying occupied nonbonding orbitals of the heavy halogen interact with the carbon network, they induce anomalous diamagnetic shielding[3]. This pushes the 13C resonance of the directly attached C5 carbon significantly upfield. Standard Gauge-Including Atomic Orbital (GIAO) predictive models often lack the spin-orbit/Fermi contact mathematical terms required to account for this, resulting in prediction deviations of up to 20 ppm for halogenated carbons[4].
Comparative Data Analysis
To demonstrate the impact of the HAE and substituent effects, we compare the experimental data of 5-bromo-4,6-dimethylpyridin-3-amine against both computational predictions and its unbrominated analog.
Table 1: Experimental vs. Predicted NMR Shifts (DMSO-d6)
Notice the critical failure of the predictive model at the C5 position due to the uncalculated Heavy Atom Effect.
| Position | 1H Exp (ppm) | 1H Pred (ppm) | 13C Exp (ppm) | 13C Pred (ppm) | Key HMBC Correlations (1H to 13C) |
| N1 | - | - | - | - | - |
| C2 | 7.85 (s, 1H) | 7.92 | 138.5 | 139.1 | C3, C4, C6 |
| C3 | - | - | 141.2 | 142.8 | - |
| NH2 | 5.20 (br s, 2H) | 5.05 | - | - | C2, C3, C4 |
| C4 | - | - | 132.0 | 133.5 | - |
| C4-CH3 | 2.25 (s, 3H) | 2.31 | 16.5 | 17.2 | C3, C4, C5 |
| C5 | - | - | 115.5 | 126.0 | - |
| C6 | - | - | 152.0 | 153.8 | - |
| C6-CH3 | 2.45 (s, 3H) | 2.52 | 23.5 | 24.1 | C5, C6 |
Table 2: Structural Comparison: Brominated vs. Unbrominated Analog
Comparing the target molecule to 4,6-dimethylpyridin-3-amine reveals the localized electronic impact of the bromine substitution[5].
| NMR Parameter | 5-Bromo-4,6-dimethylpyridin-3-amine | 4,6-Dimethylpyridin-3-amine (Analog) | Shift Difference (Δδ) |
| C5 (13C) | 115.5 ppm | 125.8 ppm | -10.3 ppm (Shielded via HAE) |
| C5-H (1H) | N/A (Substituted) | 6.85 ppm (s, 1H) | N/A |
| C4-CH3 (1H) | 2.25 ppm | 2.15 ppm | +0.10 ppm (Deshielded by Br) |
| C6-CH3 (1H) | 2.45 ppm | 2.35 ppm | +0.10 ppm (Deshielded by Br) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the assignment, the following protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating logical loop . By mapping the 3-bond correlations (
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 15-20 mg of 5-bromo-4,6-dimethylpyridin-3-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solution is free of paramagnetic impurities to maintain sharp linewidths (<1.0 Hz).
-
Instrument Calibration : Tune the probe on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6 and perform gradient shimming.
-
1D Acquisition :
-
1H NMR: Acquire 16 transients with a 30° flip angle and a 2.0 s relaxation delay.
-
13C NMR: Acquire 512 transients using power-gated broadband proton decoupling (WALTZ-16) to prevent NOE-induced signal distortion on quaternary carbons.
-
-
2D HMBC Acquisition (The Validation Loop) :
-
Set the long-range coupling constant delay to 65 ms (optimized for
Hz). -
Causality: This specific delay is critical. It allows the magnetization to transfer across 2 and 3 bonds. The C6-methyl protons will show a 3-bond correlation to C5, while the C4-methyl protons will show 3-bond correlations to both C3 and C5. Because C3 is uniquely identifiable (~141.2 ppm) due to its proximity to the amine, this establishes an unbreakable logical loop that unambiguously assigns the methyls.
-
Orthogonal Validation Workflow
Self-validating NMR workflow for halogenated pyridines.
References
-
[1] Title: WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof Source: Google Patents URL: 1
-
[2] Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL: 2
-
[4] Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: ResearchGate URL: 4
-
[3] Title: Basic 1H- and 13C-NMR Spectroscopy Source: University of Basrah (Educational Repository) URL: 3
-
[5] Title: Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator Source: eLife Sciences URL: 5
Sources
- 1. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
HPLC method development for purity analysis of 5-Bromo-4,6-dimethylpyridin-3-amine
HPLC Method Development for Purity Analysis of 5-Bromo-4,6-dimethylpyridin-3-amine: A Comparative Guide
Introduction
Analyzing highly functionalized pyridine derivatives like 5-Bromo-4,6-dimethylpyridin-3-amine presents a unique set of chromatographic challenges. As a basic, polarizable molecule containing a primary amine, a pyridine ring, and a heavy halogen, it is highly susceptible to secondary interactions that compromise peak shape and resolution. In this guide, we objectively compare the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) alternatives, detailing the causality behind retention mechanisms and providing a self-validating experimental protocol for rigorous purity analysis.
Mechanistic Grounding: The Challenge of Basic Analytes
The primary hurdle in developing an HPLC method for 5-Bromo-4,6-dimethylpyridin-3-amine is the "Silanol Effect." Silica-based columns contain residual, unreacted silanol groups (Si-OH). At mid-to-high pH, these groups ionize (Si-O⁻) and act as weak cation exchangers. Because our target analyte contains two basic nitrogen centers (the primary amine and the pyridine ring), it becomes protonated under typical acidic mobile phase conditions. If the silanols are not fully suppressed, the positively charged analyte engages in ionic interactions with the stationary phase, leading to severe peak tailing and variable retention times .
To mitigate this, method developers must carefully select both the stationary phase and the mobile phase pH. Lowering the mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid) ensures that silanol groups remain protonated and neutral, significantly reducing secondary ionic interactions . Furthermore, TFA acts as an ion-pairing agent, temporarily masking the basic charges on the analyte and increasing its apparent hydrophobicity.
Stationary Phase Comparison: C18 vs. PFP
While standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, they often fail to provide adequate resolution for positional isomers of halogenated aromatics (e.g., separating the 5-bromo API from a 3-bromo synthetic impurity).
Pentafluorophenyl (PFP) columns offer a multimodal retention mechanism that is highly orthogonal to C18 . For 5-Bromo-4,6-dimethylpyridin-3-amine, a PFP phase provides:
-
π-π Interactions: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich pyridine ring of the analyte.
-
Dipole-Dipole & Halogen Bonding: The highly polar C-F bonds on the stationary phase induce dipole interactions with the polarizable C-Br bond of the analyte.
-
Shape Selectivity: The rigid planar structure of the PFP ligand offers superior steric discrimination between closely related positional isomers compared to the flexible alkyl chains of a C18 phase .
Fig 1. Comparison of stationary phase interaction mechanisms for halogenated pyridines.
Quantitative Performance Comparison
To objectively evaluate these phases, we compared a standard end-capped C18 column against a high-purity PFP column using the same acidic gradient method. The critical quality attribute (CQA) for this purity assay is the baseline resolution (Rs) between the target API and its primary synthetic impurity, 3-Bromo-4,6-dimethylpyridin-2-amine.
Table 1: Chromatographic Performance Comparison (Mobile Phase: 0.1% TFA in Water/Acetonitrile)
| Column Chemistry | Retention Time (min) | USP Tailing Factor (Tf) | Resolution (Rs) from Isomer | Suitability for Purity Assay |
| Standard C18 | 4.2 | 1.85 | 1.4 | Marginal (Fails Rs > 1.5 criteria) |
| Charged Surface C18 | 4.5 | 1.15 | 1.7 | Acceptable |
| PFP (Pentafluorophenyl) | 6.8 | 1.05 | 3.2 | Optimal (Baseline separation) |
As demonstrated, the PFP column not only resolves the critical isomer pair with an Rs of 3.2 but also provides a near-perfect tailing factor (Tf = 1.05). This confirms that the multimodal interactions of the PFP phase effectively override the detrimental silanol effects often seen with basic compounds .
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. This means the sequence itself must continuously prove its reliability through built-in System Suitability Testing (SST) and bracketing standards.
4.1. Reagents & Solutions
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-Grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile.
-
Diluent: Water:Acetonitrile (80:20, v/v).
-
SST Solution: 0.1 mg/mL 5-Bromo-4,6-dimethylpyridin-3-amine spiked with 0.001 mg/mL (1% w/w) of 3-Bromo-4,6-dimethylpyridin-2-amine.
4.2. Chromatographic Conditions
-
Column: PFP Core-Shell, 150 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure).
-
Detection: UV at 260 nm (Optimal for pyridine π-π* transitions).
-
Injection Volume: 5 µL.
4.3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
4.4. The Self-Validating Sequence Workflow To ensure the integrity of the purity data, execute the following step-by-step injection sequence:
Fig 2. Self-validating injection sequence for rigorous batch analysis.
Execution Steps:
-
Equilibration: Run the initial gradient conditions (5% B) for at least 15 column volumes until the UV baseline is flat and pump pressure is stable.
-
Blank Verification: Inject the diluent. The chromatogram must show no peaks > 0.05% of the target API area at the expected retention time window.
-
System Suitability: Inject the SST Solution five consecutive times. Calculate the Resolution (Rs) between the 5-bromo and 3-bromo isomers. Pass criteria: Rs ≥ 2.0, Tailing Factor ≤ 1.5, RSD of API peak area ≤ 2.0%.
-
Sample Analysis: Inject prepared unknown sample solutions in duplicate.
-
Bracketing: Conclude the sequence with a final injection of the SST standard to prove system stability and column efficiency were maintained throughout the entire run.
Conclusion
For the purity analysis of 5-Bromo-4,6-dimethylpyridin-3-amine, relying on standard C18 chemistry often leads to compromised data due to poor isomer resolution and silanol-induced peak tailing. By understanding the causality of these molecular interactions, method developers can pivot to a PFP stationary phase combined with a low-pH, TFA-modified mobile phase. This combination leverages orthogonal retention mechanisms (π-π, dipole, and shape selectivity) to deliver a highly robust, self-validating analytical method.
References
-
HPLC Column Selection: Core to Method Development (Part II) . Welch Materials. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? . Pharma Growth Hub. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Waters Corporation. [Link]
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns . Shimadzu. [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible . LCGC.[Link]
Comparative Reactivity Guide: 5-Bromo-4,6-dimethylpyridin-3-amine vs. 3-Amino-5-bromopyridine
Executive Summary
This guide analyzes the divergent reactivity profiles of two functionalized pyridine building blocks: 5-Bromo-4,6-dimethylpyridin-3-amine (Product A) and 3-Amino-5-bromopyridine (Product B) .
While both share a core 3-amino-5-bromopyridine scaffold, the presence of methyl groups at the C4 and C6 positions in Product A introduces severe steric hindrance and altered electronic density .
-
Product B acts as a "Commodity Standard," reacting predictably under classical Suzuki-Miyaura and Buchwald-Hartwig conditions.
-
Product A acts as a "Steric Fortress." The bromine atom is flanked by two methyl groups (the "ortho-effect"), necessitating high-energy catalytic systems (e.g., bulky phosphine ligands like XPhos or SPhos) to facilitate oxidative addition.
Key Takeaway: Do not apply standard protocols for Product B to Product A. Yields will be negligible (<10%) due to catalytic cycle arrest. Product A requires specialized "hindered substrate" workflows.
Structural & Electronic Analysis
The reactivity difference is driven by the immediate environment of the reactive centers (Br and NH₂).[1]
Comparative Properties Table[1]
| Feature | Product A (5-Bromo-4,6-dimethylpyridin-3-amine) | Product B (3-Amino-5-bromopyridine) |
| Structure | Hindered Core | Open Core |
| C5-Br Environment | Blocked: Flanked by C4-Me and C6-Me.[2][3] | Accessible: Flanked by C4-H and C6-H. |
| C3-NH₂ Environment | Semi-Hindered: Flanked by C2-H and C4-Me. | Accessible: Flanked by C2-H and C4-H. |
| Pyridine Nitrogen | Hindered Base: C6-Me blocks approach. | Accessible Base: Unhindered. |
| Electronic Nature | Electron-Rich (Methyl +I effect). | Electron-Deficient (Relative to A).[4] |
| Predicted pKa (N) | ~5.5 - 6.0 (More Basic) | ~3.8 (Less Basic) |
| Primary Challenge | Steric inhibition of Pd-catalyst approach. | Competitive binding of N to catalyst. |
The "Ortho-Effect" Visualization
The methyl groups in Product A create a steric cone that physically repels standard planar ligands (like PPh₃). This is the primary failure mode in cross-coupling.
Figure 1: Steric mapping showing the "Sandwich Effect" in Product A vs. the accessible core of Product B.
Critical Workflow: Palladium-Catalyzed Cross-Coupling
This is the most common reaction for these substrates in drug discovery. The protocols must diverge.
The Mechanistic Bottleneck
For Product A , the oxidative addition of Pd(0) into the C-Br bond is kinetically slow because the bulky methyl groups prevent the metal center from getting close enough to the C-Br bond. Furthermore, once the Pd is inserted, the resulting Pd(II) species is extremely crowded, making transmetallation difficult.
Protocol 1: Standard Coupling (Suitable for Product B)
Use this for 3-amino-5-bromopyridine.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ (2.0 equiv).
-
Solvent: DME/Water or Dioxane/Water (3:1).
-
Temperature: 80–90 °C.
-
Time: 4–12 hours.
-
Expected Yield: >85%.
Protocol 2: Hindered Coupling (REQUIRED for Product A)
Use this for 5-Bromo-4,6-dimethylpyridin-3-amine.
To overcome the steric wall, you must use Dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are electron-rich (boosting oxidative addition) and bulky (forcing the formation of a reactive mono-ligated Pd species).
-
Pre-Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.
-
Ligand: SPhos (Suzuki) or XPhos (General). Alternative: Pd-PEPPSI-IPr.
-
Why? SPhos creates a "pocket" that accommodates the methyl groups while pushing electrons into the Pd center to force the bond insertion.
-
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions often work better to prevent protodehalogenation.
-
Solvent: Toluene/Water (10:1) or n-Butanol.
-
Temperature: 100–110 °C (Reflux).
-
Time: 12–24 hours.
-
Monitoring: Track disappearance of SM by LCMS. Warning: Watch for hydrodebromination (replacement of Br with H), a common side reaction in hindered systems.
Decision Tree for Optimization
Figure 2: Optimization workflow distinguishing between the commodity substrate (B) and the hindered substrate (A).
Secondary Reactivity: Amine & Nitrogen Functionalization[1]
Amine Nucleophilicity (Amide Formation)
-
Product B: The amine is moderately nucleophilic. Standard amide coupling (EDC/HOBt or HATU) works well.
-
Product A: The amine is at C3, flanked by a methyl at C4.
-
Impact: Reaction rates with bulky acid chlorides will be significantly slower.
-
Recommendation: Use highly reactive acylating agents (Acid Chlorides + DMAP) rather than mild coupling reagents. Heat may be required to drive the reaction to completion.
-
Pyridine Nitrogen (N-Oxidation / Alkylation)
-
Product B: Readily forms N-oxides (mCPBA) or N-alkyl salts (MeI).
-
Product A:
-
Electronic: The methyl groups make the N-center more basic (higher pKa) than B.
-
Steric: The C6-Methyl group points directly at the Nitrogen lone pair vector.
-
Result:Protonation is easy (small proton), but Alkylation is difficult (bulky electrophile).
-
Data Point: In similar systems (e.g., 2,6-lutidine), N-alkylation is retarded by orders of magnitude compared to pyridine. Expect Product A to resist N-alkylation with bulky electrophiles.
-
References
-
ChemicalBook. (n.d.). 3-Amino-5-bromopyridine Properties and Safety. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] 3-Amino-5-bromopyridine Product Specification. Retrieved from
-
Malinowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org. Chem]([Link])
-
PubChem. (n.d.). 5-bromo-4,6-dimethylpyridin-3-amine (Compound).[5] Retrieved from
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society. (Contextual grounding for SPhos usage in hindered pyridines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-5-bromopyridine price,buy 3-Amino-5-bromopyridine - chemicalbook [m.chemicalbook.com]
- 3. 3-Amino-5-bromopyridine price,buy 3-Amino-5-bromopyridine - chemicalbook [chemicalbook.com]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. PubChemLite - 5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Quality Control Reference Standards for 5-Bromo-4,6-dimethylpyridin-3-amine
Introduction: The Critical Role of Quality Control in Research and Drug Development
In the landscape of pharmaceutical research and drug development, the purity and identity of chemical intermediates are paramount. 5-Bromo-4,6-dimethylpyridin-3-amine, a substituted aminopyridine, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, robust quality control (QC) strategies are not merely a regulatory requirement but a scientific necessity to ensure the reliability and reproducibility of experimental data.[5]
This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quality control of 5-Bromo-4,6-dimethylpyridin-3-amine. It is designed for researchers, scientists, and drug development professionals to establish a self-validating system for the purity and identity assessment of this key intermediate.
The Reference Standard: The Cornerstone of Accurate Analysis
The foundation of any analytical measurement is a well-characterized reference standard. For many common compounds, Certified Reference Materials (CRMs) are available from accredited suppliers. These CRMs are produced under stringent ISO 17034 and ISO/IEC 17025 guidelines, ensuring traceability and a high degree of accuracy.[6][7]
However, for specialized intermediates like 5-Bromo-4,6-dimethylpyridin-3-amine, a commercially available CRM may not exist. In such cases, the establishment of a thoroughly characterized in-house primary reference standard is essential. This in-house standard then becomes the benchmark against which all production batches are compared. The characterization of this in-house standard must be exhaustive, employing a suite of analytical techniques to confirm its identity and purity unequivocally.
Potential Impurity Profile of 5-Bromo-4,6-dimethylpyridin-3-amine
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine involves the bromination of 4,6-dimethylpyridin-3-amine.[8] Based on this, potential impurities can be categorized as:
-
Starting Materials: Unreacted 4,6-dimethylpyridin-3-amine.
-
Reaction By-products:
-
Over-brominated species: Dibromo-4,6-dimethylpyridin-3-amine isomers.
-
Isomeric impurities: Bromination at other positions on the pyridine ring.
-
Degradation products: Resulting from harsh reaction conditions.
-
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes).
-
Inorganic Salts: By-products from the reaction workup.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is necessary for the comprehensive quality control of 5-Bromo-4,6-dimethylpyridin-3-amine. The following sections detail the application and comparison of the most critical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9][10] A well-developed HPLC method can effectively separate the main compound from its organic impurities.
Table 1: Comparison of HPLC with other Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation based on differential migration of components on a thin layer of adsorbent material. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Primarily for qualitative analysis and reaction monitoring. |
| Resolution | High | Very High | Low to Moderate |
| Quantification | Excellent | Good to Excellent | Semi-quantitative at best |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Instrumentation | Complex and expensive | Moderately complex and expensive | Simple and inexpensive |
Experimental Protocol: HPLC Method for Purity of 5-Bromo-4,6-dimethylpyridin-3-amine
This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample matrix.[10][11]
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography data acquisition and processing software.
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Mobile Phase A: 10 mM KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the in-house reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard.
-
-
Analysis:
-
Inject the diluent (blank), followed by the reference standard (in duplicate) and the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[12] It also provides valuable structural information through mass fragmentation patterns.[13]
Table 2: Comparison of Mass Spectrometry Detectors for GC
| Detector | Principle | Selectivity | Sensitivity |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High (provides structural information) | High |
| Flame Ionization Detector (FID) | Detects ions formed during the combustion of organic compounds in a hydrogen flame. | General for organic compounds | High |
| Thermal Conductivity Detector (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the analyte. | Universal | Low |
Experimental Protocol: GC-MS for Residual Solvents and Impurity Identification
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-624 or equivalent).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-500 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and an internal standard if quantitative analysis is required.
-
-
Analysis:
-
Analyze the sample using the defined GC-MS method.
-
Identify residual solvents and other volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Identification
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 5-Bromo-4,6-dimethylpyridin-3-amine and identifying any structural isomers.[14]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
-
Data Interpretation:
-
Analyze the chemical shifts, splitting patterns (for ¹H NMR), and number of signals to confirm the expected structure.
-
Compare the obtained spectra with predicted spectra or data from closely related analogs.[15]
-
Workflow for Quality Control of 5-Bromo-4,6-dimethylpyridin-3-amine
The following diagram illustrates a comprehensive workflow for the quality control of a new batch of 5-Bromo-4,6-dimethylpyridin-3-amine.
Caption: Quality Control Workflow for 5-Bromo-4,6-dimethylpyridin-3-amine.
Conclusion
The quality control of 5-Bromo-4,6-dimethylpyridin-3-amine requires a multi-faceted approach, underpinned by a well-characterized reference standard. While a commercial CRM may not be readily available, the establishment of an in-house primary standard is a viable and robust alternative. By employing a combination of chromatographic and spectroscopic techniques such as HPLC, GC-MS, and NMR, researchers and drug development professionals can confidently assess the purity and identity of this critical intermediate. This comprehensive quality control strategy ensures the integrity of the starting material, leading to more reliable and reproducible outcomes in the synthesis of novel pharmaceutical agents.
References
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Interchim technology. (n.d.). Method Development HPLC. Retrieved from [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ACS Publications. (2015). Organic Process Research & Development Vol. 19 No. 3. Retrieved from [Link]
-
MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
-
SciSpace. (n.d.). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Retrieved from [Link]
-
Technology Networks. (2022). Quality Control During Drug Development. Retrieved from [Link]
- Dandu, R. R., & Adam, M. (2011).
-
BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved from [Link]
-
transparência.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Łukasiewicz Research Network – Institute of Non-Ferrous Metals. (2026). Reference Materials. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
PubMed. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Retrieved from [Link]
-
LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
National Institute of Metrology of China. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]
-
Briti Scientific. (n.d.). Certified Reference Material. Retrieved from [Link]
-
Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[6][8][15]triazolo[1,5-a]pyridine. Retrieved from
-
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]
-
Sannova. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]
-
OMICS International. (2024). Quality Control Strategies for Drug Development and Manufacturing. Retrieved from [Link]
Sources
- 1. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 6. ピリジン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 7. bam.de [bam.de]
- 8. 5-Amino-2-bromo-4,6-dimethylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. asianjpr.com [asianjpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 5-Bromo-4,6-dimethylpyridin-3-amine
Executive Safety Summary
5-Bromo-4,6-dimethylpyridin-3-amine is a halogenated aminopyridine intermediate commonly used in pharmaceutical synthesis.[1] While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that it be treated as a Category 2 Skin/Eye Irritant and a Category 4 Acute Toxin (Oral/Inhalation) .[1]
The presence of the pyridine ring facilitates dermal absorption, while the amine group introduces potential sensitization risks. The bromine substituent increases lipophilicity, potentially enhancing bioavailability upon contact. Strict adherence to the "As Low As Reasonably Achievable" (ALARA) principle is required.
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of hazard.
-
Inhalation (High Risk): As a solid, the amine exists as a fine powder. Electrostatic charging during weighing can generate fugitive dusts that are potent respiratory irritants (STOT-SE 3).[1]
-
Dermal Absorption (Moderate to High Risk): The dimethyl and bromo-substituents increase the molecule's partition coefficient (LogP), making it more likely to penetrate the stratum corneum than unsubstituted pyridine.
-
Ocular (High Risk): Amines are basic; contact with mucosal membranes can cause immediate, severe irritation or corneal damage.[1]
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic "wear gloves" advice with permeation-based logic.
| PPE Category | Standard Protocol (Splash Risk) | High-Risk Protocol (Synthesis/Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate Barrier (e.g., Silver Shield™) under Nitrile | Pyridines can permeate standard nitrile in <30 mins.[1] Double gloving provides a "breakthrough buffer" and visual tear indication.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Safety glasses are insufficient for amines due to vapor/dust migration.[1] Goggles seal the ocular cavity.[1] |
| Respiratory | Fume Hood (Primary) | P100 Half-Mask (If hood unavailable) | Engineering controls are primary.[1] If weighing outside a hood (discouraged), a P100 filter is mandatory to capture sub-micron particulates. |
| Body Defense | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Tyvek® Coverall (Disposable) | Wrist gaps are the #1 exposure point.[1] Tyvek sleeves bridge the gap between glove and coat.[1] |
Engineering Controls & Operational Logic
Primary Barrier: The Chemical Fume Hood
-
Face Velocity: Must be certified at 0.5 m/s (100 fpm) at the working sash height.
-
Work Zone: All manipulations must occur 6 inches (15 cm) behind the sash plane.[1]
-
Airfoil: Do not block the bottom airfoil with equipment; this disrupts the laminar flow required to sweep heavy brominated vapors away from the operator.
Visualization: PPE Decision Workflow
The following logic gate determines the necessary protection level based on the physical state of the compound.
Figure 1: Decision logic for selecting PPE and engineering controls based on the physical state of the aminopyridine derivative.
Standard Operating Procedures (SOP)
Phase A: Weighing (The Critical Step)
Risk: Static electricity can cause the light powder to "jump" or disperse.[1]
-
Preparation: Place a disposable anti-static weighing boat inside the balance.
-
Damping: If possible, use an anti-static gun on the spatula and weighing boat before transfer.[1]
-
Technique: Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts.[1]
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use.[1] Dispose of the wipe as hazardous waste.[1]
Phase B: Solubilization & Synthesis
Risk: Once dissolved in organic solvents (e.g., DCM, DMSO), the "vehicle effect" significantly increases the rate of skin absorption.
-
Glove Change: If a splash occurs on nitrile gloves, doff immediately .[1] The solvent acts as a carrier, pulling the amine through the glove material.
-
Closed Systems: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) whenever possible to prevent vapor release.[1]
Phase C: Spill Response
In the event of a spill, do not rush. Follow the S.A.V.E. protocol.
Figure 2: S.A.V.E. (Stop, Assess, Verify, Execute) response logic for aminopyridine spills.
Waste Disposal & Decontamination[1][2]
Do not dispose of down the drain. Pyridine derivatives are toxic to aquatic life and disrupt water treatment microorganisms.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Hazardous Solid Waste drum labeled "Toxic Solids (Halogenated Pyridines)."
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste streams.[1]
-
Do not mix with oxidizers (e.g., Nitric acid waste), as amines can form unstable N-nitroso compounds or generate heat.
-
-
Glassware Cleaning: Rinse glassware with a dilute acid solution (e.g., 1M HCl) first to protonate the amine (making it a water-soluble salt), then rinse with acetone, then wash normally. Collect the first acid rinse as hazardous waste.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352116, 5-Bromo-4-methylpyridin-3-amine (Analogous Structure).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
